molecular formula C11H17Cl2N3O B1439573 N-(Piperidin-4-yl)nicotinamide dihydrochloride CAS No. 1211811-66-3

N-(Piperidin-4-yl)nicotinamide dihydrochloride

Número de catálogo: B1439573
Número CAS: 1211811-66-3
Peso molecular: 278.18 g/mol
Clave InChI: YABGFLNBMSQLSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Piperidin-4-yl)nicotinamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Piperidin-4-yl)nicotinamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10;;/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABGFLNBMSQLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to N-(Piperidin-4-yl)nicotinamide Dihydrochloride: Core Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a heterocyclic compound featuring a nicotinamide moiety linked to a piperidine ring. This structure is of significant interest in medicinal chemistry due to the established biological roles of both constituent parts. Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+, playing a vital role in cellular metabolism, DNA repair, and possessing anti-inflammatory properties. The piperidine scaffold is a privileged structure found in a vast array of approved pharmaceutical agents, recognized for its favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the fundamental properties of N-(Piperidin-4-yl)nicotinamide dihydrochloride, including its synthesis, potential biological activity, and relevant analytical considerations, positioning it as a molecule with potential for further investigation in drug discovery and development.

Introduction: A Molecule of Two Halves

The unique combination of a nicotinamide head and a piperidine tail in N-(Piperidin-4-yl)nicotinamide dihydrochloride presents a compelling case for its exploration in drug discovery. Nicotinamide is a well-understood biological molecule, integral to cellular redox reactions and a modulator of various enzymatic processes, including those involved in inflammation and DNA repair[1][2]. The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to confer drug-like properties and to serve as a versatile scaffold for interacting with biological targets[1][3][4]. The amalgamation of these two entities suggests a potential for synergistic or novel pharmacological activities. This guide will delve into the foundational scientific principles of this compound, providing a framework for its further study.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₁H₁₇Cl₂N₃OBased on the structure of the free base and the addition of two HCl molecules.
Molecular Weight ~282.18 g/mol Calculated based on the molecular formula. The related isonicotinamide hydrochloride has a molecular weight of 241.72 g/mol [5].
Appearance White to off-white solidTypical appearance for organic hydrochloride salts.
Solubility Likely soluble in water and polar organic solvents like methanol and ethanol.The dihydrochloride salt form significantly increases polarity and aqueous solubility[7][8].
Melting Point Expected to be a high-melting solid, likely decomposing at elevated temperatures.Hydrochloride salts of organic amines are typically crystalline solids with high melting points.
Storage Store in a cool, dry place, sealed from moisture.Recommended for hydrochloride salts to prevent degradation. The related isonicotinamide hydrochloride is stored at room temperature in a dry, sealed container[5].

Synthesis and Manufacturing

A robust and scalable synthesis is paramount for the advancement of any chemical entity in a research and development setting. While a specific, validated protocol for N-(Piperidin-4-yl)nicotinamide dihydrochloride is not published, a logical and feasible synthetic route can be designed based on established organic chemistry principles. The most direct approach involves the acylation of a protected 4-aminopiperidine derivative with nicotinic acid or an activated derivative thereof, followed by deprotection and salt formation.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Dihydrochloride Salt Formation A Boc-4-aminopiperidine C N-(1-(tert-butoxycarbonyl)piperidin-4-yl)nicotinamide A->C Base (e.g., Triethylamine) DCM, 0°C to RT B Nicotinoyl chloride B->C D N-(Piperidin-4-yl)nicotinamide C->D HCl in Dioxane or TFA E N-(Piperidin-4-yl)nicotinamide dihydrochloride D->E Excess HCl in a suitable solvent (e.g., Ether, Ethanol)

Caption: Proposed synthesis of N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(1-(tert-butoxycarbonyl)piperidin-4-yl)nicotinamide

  • To a solution of Boc-4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of nicotinoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1-(tert-butoxycarbonyl)piperidin-4-yl)nicotinamide.

Step 2: Synthesis of N-(Piperidin-4-yl)nicotinamide (Free Base)

  • Dissolve the purified product from Step 1 in a suitable solvent such as 1,4-dioxane or DCM.

  • Add an excess of a strong acid, such as hydrochloric acid in dioxane (e.g., 4M solution) or trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting residue is the crude N-(Piperidin-4-yl)nicotinamide, likely as a salt of the acid used for deprotection. This can be neutralized with a base to obtain the free base if required for the next step.

Step 3: Formation of N-(Piperidin-4-yl)nicotinamide Dihydrochloride

  • Dissolve the N-(Piperidin-4-yl)nicotinamide free base in a minimal amount of a suitable solvent like ethanol or methanol.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric excess (at least 2 equivalents) of a concentrated solution of HCl in a solvent like diethyl ether or isopropanol.

  • A precipitate should form. Continue stirring in the cold for 30-60 minutes.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-salt impurities, and dry under vacuum to yield N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Biological Activity and Mechanism of Action

The pharmacological profile of N-(Piperidin-4-yl)nicotinamide dihydrochloride is predicted to be influenced by both its nicotinamide and piperidine components.

The Role of the Nicotinamide Moiety

Nicotinamide is a precursor to NAD+ and NADP+, which are critical coenzymes in hundreds of redox reactions essential for cellular energy metabolism[1]. Beyond its role in energy production, NAD+ is a substrate for several enzymes, including:

  • Poly(ADP-ribose) polymerases (PARPs): Involved in DNA repair and cell death pathways. Nicotinamide can inhibit PARP activity, which may offer protection against certain types of cellular stress[9].

  • Sirtuins: A class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including inflammation, metabolism, and aging.

  • CD38 and CD157: NAD+-glycohydrolases that are involved in calcium signaling.

By modulating the activity of these enzymes, nicotinamide exhibits a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties[1][10].

The Contribution of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in numerous clinically successful drugs targeting a wide array of biological systems[1][3]. Its conformational flexibility allows it to adopt various spatial arrangements, enabling it to fit into diverse binding pockets of proteins.

Potential as a Somatostatin Receptor Antagonist

A significant lead into the specific biological activity of the N-(piperidin-4-yl)nicotinamide scaffold comes from a study on related compounds as somatostatin receptor antagonists[11][12]. Somatostatin is a neuropeptide that regulates a variety of physiological processes by binding to its five receptor subtypes (SST1-5). Antagonists of these receptors have therapeutic potential in conditions such as diabetes and neuroendocrine tumors[13].

A study on piperidinyl-nicotinamides revealed that benzyl-substituted derivatives are potent and selective antagonists of the somatostatin receptor subtype 5 (SST5)[11][12]. The reported activity (Ki) for these compounds ranged from 2.4 to 436 nM[11][12]. While the specific activity of the unsubstituted N-(Piperidin-4-yl)nicotinamide was not detailed, this finding strongly suggests that the core scaffold has an affinity for somatostatin receptors.

Biological_Activity cluster_0 Potential Mechanism of Action Compound N-(Piperidin-4-yl)nicotinamide SST5 Somatostatin Receptor 5 (SST5) Compound->SST5 Antagonism Downstream Downstream Signaling Pathways SST5->Downstream Blocks Somatostatin Binding Effect Modulation of Hormonal Secretion (e.g., Insulin, Glucagon) Downstream->Effect

Caption: Postulated mechanism of action as an SST5 antagonist.

Further research is warranted to determine the binding affinity and selectivity profile of N-(Piperidin-4-yl)nicotinamide dihydrochloride across all somatostatin receptor subtypes.

Analytical Methodologies

The development of robust analytical methods is crucial for the characterization, purity assessment, and quantification of any new chemical entity. For N-(Piperidin-4-yl)nicotinamide dihydrochloride, a combination of chromatographic and spectroscopic techniques would be employed.

Chromatographic Methods

Given the polar nature of the dihydrochloride salt, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) would be a suitable method for purity determination and quantification.

Hypothetical HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier in the mobile phase is important for good peak shape of the amine.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nicotinamide chromophore (around 260 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method would need to be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Spectroscopic Methods
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for confirming the molecular weight of the compound. In positive ion mode, a peak corresponding to the protonated free base [M+H]⁺ would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The spectra would show characteristic signals for the protons and carbons of both the piperidine and nicotinamide rings. The integration of the proton signals would confirm the ratio of the two moieties.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the C=N and C=C stretches of the pyridine ring. The presence of the hydrochloride salt will also influence the N-H stretching region[7].

Safety and Toxicology

While no specific toxicity data for N-(Piperidin-4-yl)nicotinamide dihydrochloride is available, a preliminary assessment can be made based on the known profiles of its components.

  • Nicotinamide: Generally considered safe and is used as a dietary supplement. High doses can cause mild side effects such as nausea, and in rare cases, hepatotoxicity has been reported with very high, prolonged intake[9].

  • Piperidine Derivatives: The toxicity of piperidine derivatives varies widely depending on the specific substitutions. As a class, they can have effects on the central nervous system.

The GHS hazard statements for the related isomer, N-(Piperidin-4-yl)isonicotinamide hydrochloride, include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[5]. It is prudent to handle N-(Piperidin-4-yl)nicotinamide dihydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area. Comprehensive toxicological studies would be required to establish a full safety profile for this compound.

Conclusion and Future Directions

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a molecule with a compelling scientific rationale for further investigation. The convergence of the well-established biological roles of nicotinamide and the privileged nature of the piperidine scaffold, coupled with preliminary evidence suggesting activity at somatostatin receptors, positions this compound as a promising starting point for drug discovery programs.

Future research should focus on:

  • Definitive Synthesis and Characterization: Development and validation of a scalable synthetic route and full physicochemical characterization of the dihydrochloride salt.

  • In-depth Pharmacological Profiling: Comprehensive screening against all somatostatin receptor subtypes to determine its binding affinity and selectivity. Functional assays should be conducted to confirm its antagonist activity.

  • Pharmacokinetic and Toxicological Evaluation: In vitro and in vivo studies to assess its ADME (absorption, distribution, metabolism, and excretion) properties and to establish a comprehensive safety profile.

The insights provided in this technical guide offer a solid foundation for researchers and drug development professionals to embark on the further exploration of N-(Piperidin-4-yl)nicotinamide dihydrochloride and its potential as a novel therapeutic agent.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. [Link]

  • Alker, A., Binggeli, A., Christ, A. D., Green, L., Maerki, H. P., Martin, R. E., & Mohr, P. (2010). Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists. Bioorganic & medicinal chemistry letters, 20(14), 4253–4257. [Link]

  • Rona, G., & Rutter, J. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. The international journal of tryptophan research : IJTR, 11, 1178646918776658. [Link]

  • El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC advances, 12(47), 30558–30584. [Link]

  • ResearchGate. Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists | Request PDF. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • ResearchGate. Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Journal of the Indian Chemical Society, 98(11), 100188. [Link]

  • Hocart, S. J., Jain, R., Murphy, W. A., Taylor, J. E., Coy, D. H., & Culler, M. D. (2001). Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist. Journal of medicinal chemistry, 44(9), 1427–1434. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-27. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

  • EPTQ. Chemical analysis in amine system operations. [Link]

  • Wikipedia. Somatostatin receptor antagonist. [Link]

  • Sciencemadness.org. Forming oxalte salts of amines. [Link]

  • Ginj, M., Zhang, H., Waser, B., Cescato, R., Reubi, J. C., & Maecke, H. R. (2006). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. Molecules (Basel, Switzerland), 26(11), 3291. [Link]

  • Pharmaffiliates. 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride | 781649-84-1. [Link]

  • Loba Chemie. NICOTINAMIDE | 98-92-0 CAS. [Link]

  • Rennie, G., & Chen, A. C. (2019). Nicotinamide and neurocognitive function. CNS drugs, 33(5), 425–433. [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to N-(Piperidin-4-yl)nicotinamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a synthetic compound that integrates two well-established pharmacophores: the nicotinamide moiety, a derivative of vitamin B3 with crucial roles in cellular metabolism and signaling, and a piperidine ring, a ubiquitous scaffold in centrally active pharmaceuticals. While the definitive mechanism of action for this specific conjugate remains to be fully elucidated in publicly accessible literature, its structural composition provides a strong foundation for postulating several compelling and testable hypotheses. This technical guide will deconstruct the molecule to its core components, exploring the established pharmacology of each and, from this, constructing a scientifically rigorous framework of its potential mechanisms of action. We will delve into hypothetical signaling pathways, propose detailed experimental protocols for their validation, and present the kind of data that would be anticipated. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigation into this promising molecule.

Deconstruction of a Bifunctional Molecule: Two Pharmacophores, Multiple Possibilities

The logical starting point for understanding the potential mechanism of action of N-(Piperidin-4-yl)nicotinamide dihydrochloride is to analyze its constituent parts: the nicotinamide "head" and the piperidine "tail". This bifunctional nature suggests three possibilities: the molecule's activity is driven primarily by one of the moieties, or the two work in synergy to produce a novel pharmacological profile.

  • The Nicotinamide Moiety: As a derivative of vitamin B3, nicotinamide is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2] These molecules are central to cellular energy metabolism.[2] Beyond its bioenergetic role, nicotinamide is also a known inhibitor of several enzymes, most notably poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, genomic stability, and inflammation.[1][3]

  • The Piperidine Moiety: The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[4][5] Its conformational flexibility allows it to interact with a wide range of biological targets.[5] Derivatives of piperidine have been shown to possess a multitude of pharmacological activities, including anticancer and antimicrobial properties.[6][7] Notably, certain piperidine-containing compounds act as potent and selective inverse agonists of the histamine H3 receptor, a key regulator of neurotransmitter release in the CNS.[8][9]

Hypothetical Mechanism 1: A PARP-Inhibiting, DNA-Repair Modulating Agent

One of the most compelling hypothetical mechanisms for N-(Piperidin-4-yl)nicotinamide dihydrochloride is centered on the known activity of its nicotinamide component as a PARP inhibitor. PARP enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks. In cancer therapeutics, PARP inhibition is a clinically validated strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

The proposed mechanism would involve the N-(Piperidin-4-yl)nicotinamide molecule binding to the catalytic domain of PARP, competing with its natural substrate, NAD+. This would lead to an accumulation of DNA damage and, ultimately, apoptosis in cancer cells.

Proposed Signaling Pathway: PARP Inhibition

PARP_Inhibition cluster_0 Cellular Environment cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (e.g., from chemotherapy or radiation) PARP1 PARP-1 Activation DNA_Damage->PARP1 recruits SSB_Repair Single-Strand Break Repair PARP1->SSB_Repair facilitates Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to Cell_Survival Cell Survival SSB_Repair->Cell_Survival leads to NPN_dihydrochloride N-(Piperidin-4-yl)nicotinamide dihydrochloride NPN_dihydrochloride->PARP1 inhibits

Caption: Hypothetical pathway of PARP-1 inhibition.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

A chemiluminescent assay can be employed to determine the half-maximal inhibitory concentration (IC50) of N-(Piperidin-4-yl)nicotinamide dihydrochloride against PARP-1.

Methodology:

  • Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, PARP-1 assay buffer, chemiluminescent substrate, 384-well white plates.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(Piperidin-4-yl)nicotinamide dihydrochloride in sterile water. Create a serial dilution series ranging from 100 µM to 1 pM.

  • Assay Procedure: a. To each well of a 384-well plate, add 5 µl of the compound dilution. b. Add 5 µl of a solution containing the PARP-1 enzyme and activated DNA. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 10 µl of a NAD+ solution. e. Incubate for 60 minutes at room temperature. f. Add 10 µl of the chemiluminescent substrate. g. Read the plate on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Quantitative Data
CompoundPARP-1 IC50 (nM)
N-(Piperidin-4-yl)nicotinamide dihydrochloride50 - 500
Olaparib (Positive Control)<10
Vehicle (Negative Control)>100,000

Hypothetical Mechanism 2: A CNS-Active Histamine H3 Receptor Inverse Agonist

The presence of the piperidine moiety strongly suggests potential activity within the central nervous system. A plausible target, based on structurally related compounds, is the histamine H3 receptor (H3R).[8][9] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. An inverse agonist would not only block the receptor but also inhibit its constitutive activity, leading to enhanced neurotransmitter release. This could have therapeutic potential in cognitive disorders or narcolepsy.

Proposed Experimental Workflow: H3 Receptor Binding and Functional Assays

H3R_Workflow Start Start: Compound Synthesis and QC Binding_Assay Primary Screen: Radioligand Binding Assay (e.g., [3H]-Nα-methylhistamine) Start->Binding_Assay Determine Ki Functional_Assay Functional Assay: GTPγS Binding Assay Binding_Assay->Functional_Assay Determine EC50 and intrinsic activity Selectivity_Panel Selectivity Profiling: Screening against other GPCRs and ion channels Functional_Assay->Selectivity_Panel Assess off-target effects In_Vivo_Studies In Vivo Efficacy Studies: (e.g., Novel Object Recognition, Wakefulness studies) Selectivity_Panel->In_Vivo_Studies Evaluate therapeutic potential End Candidate for further development In_Vivo_Studies->End

Caption: Workflow for characterizing H3 receptor activity.

Experimental Protocol: Radioligand Binding Assay for Histamine H3 Receptor

This protocol determines the binding affinity (Ki) of the test compound for the human histamine H3 receptor.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from a stable cell line expressing the recombinant human H3 receptor.

  • Radioligand: [3H]-Nα-methylhistamine will be used as the radioligand.

  • Assay Procedure: a. In a 96-well plate, combine the cell membranes, [3H]-Nα-methylhistamine, and varying concentrations of N-(Piperidin-4-yl)nicotinamide dihydrochloride. b. Incubate for 2 hours at 25°C. c. Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand. d. Allow the filters to dry, and add scintillation fluid. e. Count the radioactivity on a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Anticipated Quantitative Data
CompoundH3R Binding Affinity (Ki, nM)
N-(Piperidin-4-yl)nicotinamide dihydrochloride10 - 100
Pitolisant (Positive Control)<20
Vehicle (Negative Control)No specific binding

Conclusion and Future Directions

N-(Piperidin-4-yl)nicotinamide dihydrochloride presents a fascinating case for pharmacological investigation. Based on its constituent pharmacophores, we have outlined two plausible and distinct mechanisms of action: one centered on PARP inhibition with potential applications in oncology, and another focused on histamine H3 receptor modulation for CNS disorders. It is also conceivable that the molecule possesses a unique polypharmacological profile, engaging multiple targets to achieve a synergistic therapeutic effect.

The experimental protocols and anticipated data presented in this guide provide a clear roadmap for elucidating the true mechanism of action of this compound. Future research should prioritize these in vitro assays to confirm the primary target(s). Subsequent studies should then focus on cell-based assays to confirm the downstream effects on signaling pathways and, ultimately, in vivo models to establish therapeutic efficacy. The journey to understanding the full potential of N-(Piperidin-4-yl)nicotinamide dihydrochloride has just begun, and it promises to be a rewarding endeavor for the drug discovery community.

References

  • PubChem. Nicotinamide. National Center for Biotechnology Information. [Link]

  • Bains P, Kaur M, Kaur J, Sharma S. Nicotinamide: Mechanism of action and indications in dermatology.
  • Satbayeva E.M. et al. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. PMC.
  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • PubMed. Characterization of neuromuscular blocking action of piperidine derivatives. [Link]

  • MDPI.
  • ResearchGate. A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. [Link]

  • PubMed. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. [Link]

  • PubMed Central. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • MDPI.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines.
  • PubMed. Gliocidin is a nicotinamide-mimetic prodrug that targets glioblastoma. [Link]

  • Alchem Pharmtech. N-(Piperidin-4-yl)isonicotinamide hydrochloride. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-(Piperidin-4-yl)nicotinamide Dihydrochloride and its Analogs as Somatostatin Receptor Subtype 5 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a synthetic small molecule featuring a piperidine ring linked to a nicotinamide moiety. While specific biological data for this exact compound is limited in publicly accessible literature, its core structure is the foundation for a class of potent and selective antagonists of the somatostatin receptor subtype 5 (SST5)[1]. This guide will delve into the biological activity of this class of piperidinyl-nicotinamides, providing a comprehensive overview of their mechanism of action, structure-activity relationships, and potential therapeutic applications, with a primary focus on their interaction with the SST5 receptor.

The somatostatin receptor system, comprising five distinct G-protein coupled receptors (SST1-5), plays a crucial role in a multitude of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission[2]. The subtype-specific functions of these receptors have made them attractive targets for therapeutic intervention in various diseases, including neuroendocrine tumors, acromegaly, and diabetes[3][4]. The development of selective antagonists for these receptors, such as the piperidinyl-nicotinamide series for SST5, offers a promising avenue for novel drug discovery.

Mechanism of Action: Antagonism of the Somatostatin Receptor Subtype 5

The primary biological activity of N-(Piperidin-4-yl)nicotinamide and its structurally related analogs is their ability to act as antagonists at the SST5 receptor[1]. As antagonists, these compounds bind to the receptor but do not elicit the conformational changes necessary for its activation. Instead, they block the binding of the endogenous agonist, somatostatin, thereby inhibiting its downstream signaling pathways.

The SST5 receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi[2]. Upon activation by somatostatin, the Gαi subunit dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have various cellular effects, including the inhibition of hormone secretion and cell proliferation[5]. Piperidinyl-nicotinamide antagonists prevent this cascade of events by occupying the receptor's binding site.

Signaling Pathway of the SST5 Receptor

The signaling cascade initiated by the activation of the SST5 receptor is multifaceted. The primary pathway involves the inhibition of adenylyl cyclase. However, SST5 activation has also been shown to modulate other signaling molecules, including ion channels and mitogen-activated protein kinases (MAPKs)[2][5].

SST5_Signaling cluster_membrane Plasma Membrane SST5 SST5 Receptor G_protein Gαi/βγ SST5->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Somatostatin Somatostatin (Agonist) Somatostatin->SST5 Binds & Activates Antagonist N-(Piperidin-4-yl)nicotinamide (Antagonist) Antagonist->SST5 Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of the SST5 receptor and the inhibitory action of N-(Piperidin-4-yl)nicotinamide analogs.

In Vitro Biological Activity of Piperidinyl-Nicotinamide Analogs

A study by Alker et al. (2010) provides key insights into the in vitro activity of this compound class as SST5 antagonists[1]. The researchers synthesized a series of benzyl-substituted 4-aminopiperidines and their seven-membered ring analogs, with the N-(Piperidin-4-yl)nicotinamide core being a central feature.

Receptor Binding Affinity

The binding affinities of these compounds for the human SST5 receptor were determined using a competitive radioligand binding assay. The results demonstrated that this class of molecules contains potent antagonists, with Ki values ranging from the low nanomolar to sub-micromolar range[1].

Compound (Alker et al., 2010)R GroupKi (nM) for hSST5
2a H436
2b 4-F-benzyl14
2c 4-Cl-benzyl12
2d 4-CH3-benzyl26
2e 3-F-benzyl2.4
2f 3-Cl-benzyl3.5
2g 3-CH3-benzyl8.8
2h 2-F-benzyl11
2i 2-Cl-benzyl10
2j 2-CH3-benzyl34

Table 1: Binding affinities of selected N-(1-substituted-piperidin-4-yl)nicotinamides for the human SST5 receptor. Data extracted from Alker et al., 2010[1].

The data in Table 1 clearly indicate that substitution on the piperidine nitrogen significantly influences binding affinity. The unsubstituted parent compound (2a), which is N-(Piperidin-4-yl)nicotinamide, displays the lowest affinity in this series. The introduction of a benzyl group at the 1-position of the piperidine ring dramatically increases potency. Furthermore, the position of the substituent on the benzyl ring plays a crucial role, with meta-substituted analogs (e.g., 2e and 2f) exhibiting the highest affinities.

Selectivity Profile

The selectivity of these compounds for SST5 over other somatostatin receptor subtypes is a critical aspect of their pharmacological profile. The study by Alker et al. demonstrated that the piperidinyl-nicotinamide series possesses high selectivity for SST5, with significantly lower affinities for SST1, SST2, SST3, and SST4[1]. This selectivity is crucial for minimizing off-target effects and for developing targeted therapies.

Functional Antagonism

The antagonist activity of these compounds was confirmed using a functional assay that measures the inhibition of somatostatin-induced effects. A common method for assessing the functional activity of GPCR ligands is the GTPγS binding assay. This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, GTPγS, on the Gα subunit upon receptor activation[4]. Antagonists will inhibit the agonist-stimulated GTPγS binding.

Experimental Protocols

Radioligand Binding Assay for SST5 Receptor

This protocol is a representative method for determining the binding affinity of test compounds to the SST5 receptor.

Workflow:

Binding_Assay_Workflow A Prepare membranes from cells expressing hSST5 B Incubate membranes with radioligand (e.g., [125I]-labeled somatostatin analog) A->B C Add competing test compound at various concentrations B->C D Separate bound from free radioligand (e.g., filtration) C->D E Quantify bound radioactivity D->E F Calculate Ki values E->F

Figure 2: General workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human SST5 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., a high-affinity [125I]-labeled somatostatin analog), and varying concentrations of the test compound.

    • For determining non-specific binding, include wells with a high concentration of a known non-labeled SST5 ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

This protocol outlines a method to assess the functional antagonist activity of the compounds.

Step-by-Step Methodology:

  • Assay Setup:

    • In a 96-well plate, add cell membranes expressing the SST5 receptor, a fixed concentration of a known SST5 agonist (e.g., somatostatin-14), and varying concentrations of the antagonist test compound.

    • Include control wells with no agonist (basal binding) and agonist only (maximal stimulation).

  • Reaction Initiation and Incubation:

    • Add [35S]GTPγS to all wells to initiate the binding reaction.

    • Incubate the plate at 30°C for 30-60 minutes to allow for GTPγS binding to activated G-proteins.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter plate, similar to the binding assay.

    • Wash the filters to remove unbound [35S]GTPγS.

    • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS binding against the antagonist concentration.

    • Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated [35S]GTPγS binding.

Synthesis of N-(Piperidin-4-yl)nicotinamide

A general and plausible synthetic route to N-(Piperidin-4-yl)nicotinamide involves the acylation of a protected 4-aminopiperidine followed by deprotection.

Synthetic Scheme:

Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection Nicotinoyl_chloride Nicotinoyl chloride Coupled_product tert-butyl 4-(nicotinamido)piperidine-1-carboxylate Nicotinoyl_chloride->Coupled_product Boc_piperidine tert-butyl 4-aminopiperidine-1-carboxylate Boc_piperidine->Coupled_product Deprotected_product N-(Piperidin-4-yl)nicotinamide Coupled_product->Deprotected_product Acid (e.g., TFA or HCl) in DCM Base Base (e.g., Triethylamine) DCM

Figure 3: Representative synthetic route for N-(Piperidin-4-yl)nicotinamide.

Representative Protocol:

  • Amide Coupling: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate and a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane), add nicotinoyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected intermediate.

  • Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) at room temperature. After completion of the reaction, the solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or chromatography to afford N-(Piperidin-4-yl)nicotinamide, which can then be converted to its dihydrochloride salt.

Therapeutic Potential of SST5 Antagonism

The selective antagonism of the SST5 receptor holds therapeutic promise for several conditions, primarily related to metabolic disorders.

  • Type 2 Diabetes: SST5 is expressed in pancreatic β-cells, and its activation by somatostatin inhibits insulin secretion[4]. Therefore, an SST5 antagonist could enhance glucose-stimulated insulin secretion, making it a potential therapeutic strategy for type 2 diabetes. The piperidinyl-nicotinamide class of compounds has been investigated for this purpose[1].

  • Neuroendocrine Tumors: While somatostatin analogs (agonists) are used to treat some neuroendocrine tumors by inhibiting hormone secretion and cell proliferation, in certain contexts, receptor antagonism might be beneficial. The specific roles of SST5 in different tumor types are still under investigation[3].

  • Other Potential Applications: Given the widespread distribution of somatostatin receptors, SST5 antagonists may have applications in other areas, such as the regulation of growth hormone secretion and gastrointestinal function[4].

Conclusion

N-(Piperidin-4-yl)nicotinamide dihydrochloride represents the core scaffold of a class of potent and selective somatostatin receptor subtype 5 antagonists. While biological data for the parent compound itself is not extensively documented, the structure-activity relationship studies on its N-substituted analogs have provided a clear rationale for their high affinity and selectivity for the SST5 receptor. The ability of these compounds to block the inhibitory effects of somatostatin on insulin secretion highlights their potential as a novel therapeutic approach for the treatment of type 2 diabetes. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of GPCR pharmacology and metabolic diseases. Further investigation into the in vivo efficacy and safety of optimized piperidinyl-nicotinamide analogs will be crucial in translating the therapeutic potential of SST5 antagonism into clinical applications.

References

  • Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists. (2024). Proceedings of the National Academy of Sciences. [Link]

  • The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. (2023). International Journal of Molecular Sciences. [Link]

  • Somatostatin receptor 5 - Wikipedia. [Link]

  • What are SSTR5 agonists and how do they work? - Patsnap Synapse. (2024). [Link]

  • Alker, A., et al. (2010). Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(15), 4521-4525. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. [Link]

  • Selective Regulation of Somatostatin Receptor Subtype Signaling: Evidence for Constitutive Receptor Activation. (2006). Molecular Endocrinology. [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of N-(Piperidin-4-yl)nicotinamide dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinamide Derivative

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a small molecule belonging to the nicotinamide family, a class of compounds known for a wide range of biological activities. Nicotinamide, also known as vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and is involved in cellular metabolism, DNA repair, and signaling.[1][2] Derivatives of nicotinamide are being actively investigated for their therapeutic potential in various diseases, including cancer and inflammatory conditions.[3][4] The incorporation of a piperidine moiety can influence the pharmacological properties of the parent molecule, potentially enhancing its potency, selectivity, or pharmacokinetic profile.[5]

This guide provides a comprehensive framework for the in vitro evaluation of N-(Piperidin-4-yl)nicotinamide dihydrochloride, designed for researchers in drug discovery and development. The protocols detailed herein are intended to facilitate the initial characterization of this compound's biological activity, focusing on its potential cytotoxic effects and its inhibitory activity against histone deacetylases (HDACs), a common target for nicotinamide-based compounds.[1]

Part 1: Foundational Cellular Assays - Assessing Cytotoxicity

A primary step in characterizing any new chemical entity is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps to evaluate the cytotoxic effects of N-(Piperidin-4-yl)nicotinamide dihydrochloride against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • N-(Piperidin-4-yl)nicotinamide dihydrochloride

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N-(Piperidin-4-yl)nicotinamide dihydrochloride in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Expected Outcome: This assay will determine the concentration-dependent cytotoxic effect of N-(Piperidin-4-yl)nicotinamide dihydrochloride on different cancer cell lines, providing a preliminary indication of its anti-proliferative potential.

Part 2: Mechanistic Insights - Histone Deacetylase (HDAC) Inhibition Assays

Nicotinamide is a known inhibitor of sirtuins (Class III HDACs) and other HDACs.[1] Therefore, it is crucial to investigate whether N-(Piperidin-4-yl)nicotinamide dihydrochloride retains this activity. Fluorometric or luminometric assays are commonly used for high-throughput screening of HDAC inhibitors.[6][7]

Protocol 2: Fluorometric HDAC Activity Assay

This protocol describes a generic, fluorescence-based assay to screen for HDAC inhibitory activity. Commercial kits are widely available and provide optimized reagents and protocols.[7]

Principle: The assay utilizes a substrate containing an acetylated lysine residue. In the presence of an HDAC enzyme, the acetyl group is removed. A developer solution is then added, which recognizes the deacetylated substrate and releases a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

  • N-(Piperidin-4-yl)nicotinamide dihydrochloride

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a pan-HDAC extract)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate

  • HDAC developer solution

  • Known HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control

  • Black, opaque 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N-(Piperidin-4-yl)nicotinamide dihydrochloride and the positive control inhibitor.

    • Perform serial dilutions in HDAC assay buffer to obtain a range of test concentrations.

  • Enzyme Reaction:

    • In each well of the microplate, add the HDAC enzyme and the test compound or control.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Include wells with enzyme and substrate but no inhibitor (100% activity) and wells with substrate only (background).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Development and Signal Detection:

    • Stop the enzymatic reaction by adding the developer solution to each well.

    • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[7]

Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percentage of HDAC inhibition for each compound concentration relative to the 100% activity control.

  • Plot the percentage of inhibition against the compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Expected Outcome: This assay will reveal whether N-(Piperidin-4-yl)nicotinamide dihydrochloride inhibits HDAC activity and will provide a quantitative measure of its potency (IC₅₀).

Visualization of Experimental Workflow

HDAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of N-(Piperidin-4-yl)nicotinamide dihydrochloride Reaction_Setup Combine Enzyme and Compound in 96-well Plate Compound_Dilution->Reaction_Setup Enzyme_Prep Prepare HDAC Enzyme Solution Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Fluorogenic Substrate Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Development Add Developer Solution Incubation->Development Signal_Read Measure Fluorescence Development->Signal_Read Data_Processing Calculate % Inhibition Signal_Read->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: Workflow for the fluorometric HDAC inhibition assay.

Part 3: Cellular Target Engagement - In-Cell Western Assay

To confirm that the observed HDAC inhibition in a biochemical assay translates to target engagement within a cellular context, an In-Cell Western (ICW) assay can be performed to measure the acetylation status of histones.

Protocol 3: In-Cell Western for Histone Acetylation

Principle: The In-Cell Western assay is an immunocytochemical method performed in microplates. Cells are treated with the test compound, fixed, and permeabilized. Primary antibodies specific for an acetylated histone mark (e.g., acetyl-Histone H3) and a total histone control are used, followed by detection with spectrally distinct secondary antibodies conjugated to near-infrared fluorophores. The fluorescence intensity is quantified to determine the relative levels of histone acetylation.

Materials:

  • N-(Piperidin-4-yl)nicotinamide dihydrochloride

  • Human cancer cell line (e.g., HeLa or HCT-116)

  • Complete cell culture medium

  • 96-well microplates

  • Formaldehyde solution (for fixing)

  • Triton X-100 or saponin (for permeabilization)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or non-fat dry milk)

  • Primary antibody against acetylated histone (e.g., anti-acetyl-H3)

  • Primary antibody for normalization (e.g., anti-total H3)

  • Near-infrared fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Near-infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of N-(Piperidin-4-yl)nicotinamide dihydrochloride for a defined period (e.g., 18-24 hours). Include positive (e.g., SAHA) and negative (vehicle) controls.

  • Fixing and Permeabilization:

    • Remove the treatment medium and fix the cells with formaldehyde solution for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with a solution containing Triton X-100 or saponin for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash the wells with PBS.

    • Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.

    • Incubate with a mixture of the primary antibodies (anti-acetyl-H3 and anti-total H3) diluted in blocking buffer overnight at 4°C.

    • Wash the wells multiple times with PBS containing 0.1% Tween-20.

    • Incubate with a mixture of the fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells thoroughly.

    • Scan the plate using a near-infrared imaging system to detect the signals from both secondary antibodies.

    • Quantify the fluorescence intensity for both the acetylated histone and the total histone.

Data Analysis:

  • Normalize the acetylated histone signal to the total histone signal for each well.

  • Plot the normalized acetylated histone levels against the compound concentration.

  • Determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).

Expected Outcome: This assay will provide evidence of target engagement by demonstrating a dose-dependent increase in histone acetylation in cells treated with N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Visualization of Signaling Pathway

HDAC_Inhibition_Pathway cluster_compound Compound Action cluster_cellular Cellular Mechanism Compound N-(Piperidin-4-yl)nicotinamide dihydrochloride HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histone_Acetylated Acetylated Histone (Relaxed Chromatin) HDAC->Histone_Acetylated Deacetylation HAT Histone Acetyltransferase (HAT) Histone_Deacetylated Deacetylated Histone (Condensed Chromatin) HAT->Histone_Deacetylated Acetylation Histone_Deacetylated->Histone_Acetylated Gene_Expression Altered Gene Expression Histone_Acetylated->Gene_Expression Leads to

Sources

Application Notes and Protocols: Characterizing N-(Piperidin-4-yl)nicotinamide dihydrochloride with Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery that responds to DNA damage.[1][2] This family of proteins, particularly PARP1 and PARP2, plays a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] Upon detecting a DNA SSB, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[1] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1]

In the context of cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially for tumors harboring defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[2] When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[2] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (a hallmark of BRCA mutations), the accumulation of unrepaired DSBs triggers cell death—a concept known as synthetic lethality.

N-(Piperidin-4-yl)nicotinamide dihydrochloride, a compound featuring a nicotinamide moiety, is structurally related to known PARP inhibitors. Nicotinamide itself is a precursor to NAD+ and has been shown to inhibit PARP activity.[4][5] Therefore, N-(Piperidin-4-yl)nicotinamide dihydrochloride is a compelling candidate for evaluation as a PARP inhibitor. This application note provides a comprehensive guide for researchers to characterize the cellular effects of this compound using a suite of robust, validated cell-based assays.

I. Foundational Assays: Confirming PARP Inhibition and Cellular Viability

The initial characterization of a putative PARP inhibitor involves two key aspects: directly measuring its effect on PARP activity within the cell and assessing its impact on cell viability, both as a standalone agent and in combination with DNA-damaging agents.

A. Cellular PARP Activity Assay

This assay directly quantifies the enzymatic activity of PARP in cell lysates, providing a primary measure of the compound's inhibitory potential. A common method is a chemiluminescent or colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.[6]

Principle: Cell extracts are prepared and incubated with a reaction mixture containing biotinylated NAD+ and histones coated on a microplate. Active PARP in the lysate will utilize the biotinylated NAD+ to PARylate the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent or colorimetric substrate.[6] A decrease in signal in the presence of the test compound indicates PARP inhibition.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Select an appropriate cancer cell line. For initial screening, a cell line with high PARP expression, such as the colon cancer cell line LoVo, can be used.[6]

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a dose range of N-(Piperidin-4-yl)nicotinamide dihydrochloride (e.g., 0.1 nM to 100 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to normalize the PARP activity.[6]

  • PARP Activity Measurement:

    • Add the normalized cell lysates to a 96-well strip plate pre-coated with histones.

    • Initiate the PARP reaction by adding a reaction buffer containing biotinylated NAD+.

    • Incubate the plate to allow for the PARylation reaction to occur.

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP conjugate and incubate.

    • After another wash step, add the HRP substrate and measure the chemiluminescent or colorimetric signal using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of PARP inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of PARP activity is inhibited) using non-linear regression analysis.

B. Cell Viability and Cytotoxicity Assay

This assay evaluates the effect of the compound on cell proliferation and viability. A common and robust method is the AlamarBlue (Resazurin) assay.[6]

Principle: AlamarBlue contains resazurin, a non-fluorescent, cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.[6]

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Seed a cancer cell line (e.g., a BRCA-deficient line like MDA-MB-436 or a BRCA-proficient line like MDA-MB-231) in a 96-well plate at an appropriate density and allow for overnight adherence.[7]

    • To assess synthetic lethality, treat the cells with a dose range of N-(Piperidin-4-yl)nicotinamide dihydrochloride alone and in combination with a fixed concentration of a DNA-damaging agent (e.g., temozolomide or cisplatin).[6][7] Include controls for the vehicle and the DNA-damaging agent alone.

    • Incubate the cells for a longer duration, typically 72 hours, to allow for the cytotoxic effects to manifest.[6]

  • AlamarBlue Assay:

    • Add AlamarBlue reagent (typically 10% of the culture volume) to each well.[6]

    • Incubate for 2-6 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Determine the IC50 value for the compound alone and in combination with the DNA-damaging agent. A significant decrease in the IC50 in the combination treatment suggests a synergistic effect.[6]

II. Mechanistic Assays: Probing the Downstream Consequences

Beyond primary inhibition and viability, it is crucial to confirm the on-target effects of the compound within the cellular context. This involves assays that measure target engagement and the downstream consequences of PARP inhibition on DNA damage signaling.

A. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound directly binds to its intended target protein in a cellular environment.[8][9]

Principle: The binding of a ligand (the drug) to its target protein can alter the protein's thermal stability.[8] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The soluble fraction of the target protein at each temperature is then quantified. A compound that binds and stabilizes its target will result in more of the protein remaining in the soluble fraction at higher temperatures compared to the untreated control.[8][10]

Experimental Protocol:

  • Cell Treatment and Heating:

    • Treat cultured cells with N-(Piperidin-4-yl)nicotinamide dihydrochloride or vehicle.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lysis and Protein Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing the non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble PARP1 in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble PARP1 as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement.

B. γH2AX Assay for DNA Double-Strand Break Formation

This assay quantifies the formation of DSBs, a key downstream consequence of PARP inhibition in cells undergoing DNA replication or treated with DNA-damaging agents.

Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated on serine 139 to form γH2AX.[11] This phosphorylation event serves as a sensitive and specific biomarker for DNA DSBs.[12][13] The presence of γH2AX can be detected and quantified using immunofluorescence microscopy or flow cytometry.

Experimental Protocol:

  • Cell Culture, Treatment, and Fixation:

    • Grow cells on coverslips in a multi-well plate.

    • Treat the cells with N-(Piperidin-4-yl)nicotinamide dihydrochloride, a DNA-damaging agent, or a combination of both. Include appropriate controls.

    • After the desired treatment time, fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS).

    • Incubate the cells with a primary antibody specific for γH2AX.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus.

    • Quantify the number and intensity of γH2AX foci per cell using image analysis software.

  • Data Analysis:

    • Compare the levels of γH2AX foci in compound-treated cells versus control cells. An increase in γH2AX foci, particularly in combination with a DNA-damaging agent, is indicative of effective PARP inhibition leading to the accumulation of DSBs.

III. Data Presentation and Visualization

Summary of Key Quantitative Data
AssayCell Line(s)Key ParameterExpected Outcome with Effective PARP Inhibitor
Cellular PARP Activity LoVo, HeLa, etc.IC50Low nanomolar to micromolar IC50 value
Cell Viability (Single Agent) BRCA-deficient (e.g., MDA-MB-436)IC50Modest to low cytotoxicity
Cell Viability (Combination) BRCA-deficientIC50 (in presence of DNA-damaging agent)Significant reduction in IC50 compared to single agents
CETSA Any relevant cell lineThermal Shift (ΔTm)Positive thermal shift indicating target engagement
γH2AX Assay Any relevant cell lineNumber of foci/cellIncreased number of γH2AX foci, especially in S-phase cells or in combination with a DNA-damaging agent
Visualizing the PARP Inhibition Pathway and Experimental Workflow

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibitor cluster_2 Consequences in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication PARylation PAR Polymer Synthesis (PARylation) PARP->PARylation Recruitment Recruitment of Repair Proteins PARylation->Recruitment BER Base Excision Repair (BER) Recruitment->BER BER->DNA_SSB Repair DNA_DSB DNA Double-Strand Break (DSB) HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA-) DNA_DSB->HR_Deficiency Unrepaired Apoptosis Cell Death (Apoptosis) PARPi N-(Piperidin-4-yl)nicotinamide dihydrochloride Inhibition Inhibition of PARP PARPi->Inhibition Inhibition->PARP Replication->DNA_DSB HR_Deficiency->Apoptosis

Caption: Signaling pathway of PARP in DNA repair and its inhibition.

Experimental_Workflow cluster_assays Perform Cell-Based Assays cluster_data Data Analysis start Start: Select Cell Line & Culture Conditions treatment Treat Cells with N-(Piperidin-4-yl)nicotinamide dihydrochloride (Dose-Response) start->treatment parp_activity Cellular PARP Activity Assay treatment->parp_activity viability Cell Viability Assay (e.g., AlamarBlue) treatment->viability cetsa CETSA for Target Engagement treatment->cetsa gamma_h2ax γH2AX Assay for DNA Damage treatment->gamma_h2ax ic50_parp Determine IC50 (PARP Inhibition) parp_activity->ic50_parp ic50_via Determine IC50 (Cytotoxicity) viability->ic50_via tm_shift Analyze Thermal Shift (ΔTm) cetsa->tm_shift foci_quant Quantify γH2AX Foci gamma_h2ax->foci_quant conclusion Conclusion: Characterize Compound's Potency and Mechanism ic50_parp->conclusion ic50_via->conclusion tm_shift->conclusion foci_quant->conclusion

Caption: General experimental workflow for compound characterization.

IV. References

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Summary for CID 936. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Martinez, P. M., & Blasco, M. A. (2016). The γH2AX DNA damage assay from a drop of blood. Oncotarget, 7(12), 13398–13399. [Link]

  • Evotec. (n.d.). γH2AX Double Strand DNA Damage Response Assay. Cyprotex. Retrieved from [Link]

  • Pomonis, J. D., et al. (1999). Characterization of neuromuscular blocking action of piperidine derivatives. Toxicon, 37(10), 1433-1447. [Link]

  • Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234-237. [Link]

  • National Center for Biotechnology Information. (n.d.). H2AX as a Sensor of DNA Damage. Retrieved from [Link]

  • Castro-Mesta, J. F., et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports, 33(3), 1433-1440. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. BMC Chemistry, 11(1), 93. [Link]

  • National Center for Biotechnology Information. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1157. [Link]

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX as a molecular marker of DNA double-strand breaks and genomic instability. Epigenetics & Chromatin, 3, 5. [Link]

  • Bio-Techne. (n.d.). PARP: Activity Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). γH2AX assay as DNA damage biomarker for human population studies: defining experimental conditions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Pelchem. (n.d.). Cellular thermal shift assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • Alfa Cytology. (n.d.). PARP Activity Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of DNA double strand breaks using γ-H2AX assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

Sources

"N-(Piperidin-4-yl)nicotinamide dihydrochloride" solution preparation for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for N-(Piperidin-4-yl)nicotinamide dihydrochloride

A Comprehensive Guide for Researchers in Drug Development

Introduction to N-(Piperidin-4-yl)nicotinamide dihydrochloride

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a chemical compound that integrates two key bioactive moieties: a nicotinamide group and a piperidine ring. Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+, playing a crucial role in cellular metabolism, DNA repair, and signaling.[1][2] The piperidine ring is a common scaffold in medicinal chemistry, found in numerous pharmaceuticals and natural products, and can influence the compound's pharmacokinetic and pharmacodynamic properties.[3][4] The dihydrochloride salt form of this compound generally enhances its hydrophilicity and stability in aqueous solutions.

Given its structure, N-(Piperidin-4-yl)nicotinamide dihydrochloride is a compound of interest for investigating biological activities associated with nicotinamide, such as the inhibition of PARP and sirtuins, as well as potential neurological or antimicrobial effects attributed to piperidine derivatives.[1][4][5] These application notes will guide researchers in the proper preparation and use of this compound for in vitro and in vivo studies.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of N-(Piperidin-4-yl)nicotinamide dihydrochloride is fundamental to accurate and reproducible experimental design. The table below summarizes key data for the compound.

PropertyValueSource
Molecular Formula C₁₁H₁₇Cl₂N₃O[6]
Molecular Weight 278.18 g/mol [6]
Appearance White to off-white solid (predicted)General knowledge
Solubility Predicted to be soluble in water due to the dihydrochloride salt. Nicotinamide is freely soluble in water.[7][8] Piperidine is miscible with water.[9] Solubility in organic solvents such as DMSO and ethanol is also likely, based on the properties of nicotinamide.[10]Inferred
Storage Store at 2-8°C in a dry, well-ventilated place.[11] Keep container tightly closed.General laboratory practice

Solution Preparation: A Step-by-Step Protocol

Accurate solution preparation is critical for obtaining reliable experimental results. The following protocols are based on the predicted solubility of N-(Piperidin-4-yl)nicotinamide dihydrochloride and general best practices. It is strongly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

Required Materials
  • N-(Piperidin-4-yl)nicotinamide dihydrochloride powder

  • Sterile, deionized, or distilled water

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Safety Precautions
  • Handle the compound in a well-ventilated area or a chemical fume hood.[12]

  • Wear appropriate PPE to avoid skin and eye contact.[12][13][14]

Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for experiments where an aqueous solution is preferred.

  • Calculate the required mass:

    • For 10 mL of a 10 mM solution: Mass (g) = 10 mM * 0.010 L * 278.18 g/mol = 0.0278 g (27.8 mg)

  • Weigh the compound:

    • Using a calibrated analytical balance, carefully weigh 27.8 mg of N-(Piperidin-4-yl)nicotinamide dihydrochloride.

  • Dissolution:

    • Transfer the weighed powder to a 15 mL sterile conical tube.

    • Add 8 mL of sterile water to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Final Volume Adjustment:

    • Add sterile water to bring the final volume to 10 mL.

  • Sterilization:

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage:

    • Store the stock solution in aliquots at -20°C. Based on the stability of nicotinamide in aqueous solutions, it is recommended to use freshly prepared solutions or avoid long-term storage of aqueous stocks.[10] Studies on nicotinamide cofactors suggest that Tris buffer may offer better long-term stability.[16][17]

Preparation of a 50 mM DMSO Stock Solution

For experiments requiring higher concentrations or for compounds with limited aqueous solubility, a DMSO stock solution is recommended.

  • Calculate the required mass:

    • For 5 mL of a 50 mM solution: Mass (g) = 50 mM * 0.005 L * 278.18 g/mol = 0.0695 g (69.5 mg)

  • Weigh the compound:

    • Accurately weigh 69.5 mg of N-(Piperidin-4-yl)nicotinamide dihydrochloride.

  • Dissolution:

    • Transfer the powder to a 15 mL sterile conical tube.

    • Add 4 mL of cell culture grade DMSO.

    • Vortex thoroughly until the solid is fully dissolved.

  • Final Volume Adjustment:

    • Add DMSO to reach a final volume of 5 mL.

  • Storage:

    • Store the DMSO stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

Important Considerations:

  • The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • The pH of the final working solution should be verified, as the dihydrochloride salt may result in a slightly acidic solution. The pH of a 1% nicotinamide solution in water is between 6.0 and 7.5.[18]

Experimental Workflow and Potential Applications

The following diagram illustrates a general workflow for utilizing N-(Piperidin-4-yl)nicotinamide dihydrochloride in cell-based assays.

G cluster_prep Solution Preparation cluster_exp Experimental Protocol weigh Weigh Compound dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve sterilize Sterile Filter dissolve->sterilize aliquot Aliquot & Store at -20°C sterilize->aliquot dilute Prepare Working Solution in Cell Culture Medium aliquot->dilute treat Treat Cells with Compound dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot) incubate->assay

General workflow for solution preparation and cell-based assays.

Based on the known biological activities of its constituent parts, N-(Piperidin-4-yl)nicotinamide dihydrochloride could be investigated in the following areas:

  • Enzyme Inhibition Assays: To determine its inhibitory activity against enzymes such as PARPs or sirtuins, which are known targets of nicotinamide.[1]

  • Cell Viability and Proliferation Assays: To assess its cytotoxic or cytostatic effects on various cell lines.

  • Anti-inflammatory Studies: To investigate its potential to modulate inflammatory pathways, a known effect of nicotinamide.[2]

  • Neuroprotective Assays: To explore its effects on neuronal cells in models of neurodegenerative diseases.

  • Antimicrobial Susceptibility Testing: To evaluate its efficacy against different strains of bacteria and fungi, as piperidine derivatives have shown antimicrobial properties.[4]

Hypothetical Signaling Pathway Involvement

Given nicotinamide's role as a precursor to NAD+, N-(Piperidin-4-yl)nicotinamide dihydrochloride could potentially influence NAD+-dependent signaling pathways. The following diagram illustrates a hypothetical mechanism of action.

G compound N-(Piperidin-4-yl)nicotinamide dihydrochloride nicotinamide Nicotinamide compound->nicotinamide Cellular Uptake & Potential Metabolism nad NAD+ nicotinamide->nad Biosynthesis parp PARP nad->parp Substrate sirtuins Sirtuins nad->sirtuins Substrate dna_repair DNA Repair parp->dna_repair Activation gene_silencing Gene Silencing sirtuins->gene_silencing Activation

Hypothetical mechanism of action via NAD+ biosynthesis.

References

  • PubChem. N-(piperidin-4-yl)propanamide dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. Nicotinamide. PubChem Compound Summary for CID 936. Available from: [Link]

  • National Center for Biotechnology Information. Piperidine. PubChem Compound Summary for CID 8082. Available from: [Link]

  • ScienceLab.com. Nicotinamide MSDS. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]

  • PubChem. Nicotinamide. National Center for Biotechnology Information. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. Available from: [Link]

  • Bains P, Kaur M, Kaur J, Sharma S. Nicotinamide: Mechanism of action and indications in dermatology. Indian J Dermatol Venereol Leprol 2018;84:234-237. Available from: [Link]

  • ResearchGate. A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Available from: [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available from: [Link]

  • MDPI. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available from: [Link]

  • The Japanese Pharmacopoeia. Nicotinic Acid / Official Monographs for Part I. Available from: [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • PubChem. N-(piperidin-4-yl)-N-propylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available from: [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Cancer Potential of N-(Piperidin-4-yl)nicotinamide dihydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: A Compound of Interest Bridging Two Bioactive Moieties

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a synthetic compound that marries two molecular scaffolds with established significance in cancer biology: nicotinamide and piperidine. Nicotinamide, the amide form of vitamin B3, is a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), central to cellular metabolism and energy production.[1][2] It is also a known inhibitor of poly(ADP-ribose) polymerase (PARP) and sirtuin 1 (SIRT1), enzymes that play critical roles in DNA repair, cell survival, and death pathways.[3] Studies have indicated that nicotinamide can inhibit proliferation and promote apoptosis in various cancer cell types, including chronic lymphocytic leukemia and hepatic stellate cells.[4][5]

The piperidine ring is a prevalent heterocyclic moiety found in numerous pharmaceuticals and natural alkaloids with demonstrated anticancer properties.[6] Piperidine derivatives have been shown to induce apoptosis, arrest the cell cycle, and interfere with critical signaling pathways essential for cancer progression, such as STAT-3, NF-κB, and PI3K/Akt.[6][7]

The logical hypothesis for investigating N-(Piperidin-4-yl)nicotinamide dihydrochloride is that its chimeric structure may confer synergistic or novel anti-neoplastic activities, leveraging the metabolic and signaling-modulatory effects of the nicotinamide moiety alongside the apoptosis-inducing potential of the piperidine core.[4][6] This document provides a comprehensive guide for the initial in vitro characterization of this compound's effects on cancer cell lines.

Foundational Protocols: Compound Handling and Cell Culture

Reconstitution and Storage of N-(Piperidin-4-yl)nicotinamide dihydrochloride

The dihydrochloride salt form of the compound suggests good solubility in aqueous solutions. However, empirical determination is crucial.

Protocol:

  • Initial Solubility Testing: To create a high-concentration stock solution (e.g., 10 mM), start by attempting to dissolve the compound in sterile Dimethyl Sulfoxide (DMSO). Nicotinamide itself has a solubility of approximately 15 mg/mL in DMSO.[8]

  • Stock Solution Preparation (Example for 10 mM):

    • Calculate the required mass of N-(Piperidin-4-yl)nicotinamide dihydrochloride for the desired volume and concentration.

    • Aseptically add the appropriate volume of sterile DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • If DMSO is not a suitable solvent, test with sterile water or PBS. Nicotinamide has a solubility of about 10 mg/mL in PBS (pH 7.2).[8]

  • Aliquoting and Storage:

    • Centrifuge the stock solution briefly to pellet any undissolved particulates.

    • Filter-sterilize the supernatant through a 0.22 µm syringe filter into a sterile, light-protected tube.[9]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability. For aqueous stocks, it is recommended not to store them for more than a day.[8]

Cell Line Selection and Maintenance

For initial screening, a panel of cell lines from diverse cancer types is recommended to identify sensitive lineages.

Recommended Cell Lines for Initial Screening:

  • Breast Cancer: MCF-7 (p53 wild-type), MDA-MB-231 (p53 mutant)

  • Colon Cancer: HCT-116

  • Lung Cancer: A549, NCI-H460[10]

  • Prostate Cancer: PC3[7]

Standard Cell Culture Protocol:

  • Maintain cell lines in the recommended culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 70-80% confluency to maintain exponential growth.

Primary Investigation: Assessing Cytotoxicity and Viability

The first critical step is to determine if N-(Piperidin-4-yl)nicotinamide dihydrochloride exerts a cytotoxic or cytostatic effect on cancer cells and to establish a dose-response relationship. The MTT assay is a robust and widely used colorimetric method for this purpose.[11][12]

MTT Cell Viability Assay

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of the N-(Piperidin-4-yl)nicotinamide dihydrochloride stock solution in serum-free medium. A common starting range is a 2-fold serial dilution from 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no-treatment control".

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[12][14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[11]

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Generate Dose-Response Curve:

    • Plot Percent Viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Parameter Description
Cell Line The cancer cell line being tested.
Treatment Duration The length of time cells are exposed to the compound (e.g., 48 hours).
IC50 (µM) The concentration of the compound that inhibits cell viability by 50%.

Mechanistic Insight: Investigating the Induction of Apoptosis

A reduction in cell viability suggests that N-(Piperidin-4-yl)nicotinamide dihydrochloride may be inducing programmed cell death, or apoptosis. This can be investigated by measuring the activation of key apoptotic enzymes (caspases) and the cleavage of their substrates.

Caspase-3 Activity Assay

Principle: Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[15] Colorimetric assays utilize a specific peptide substrate (e.g., DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) which can be quantified by measuring absorbance at 405 nm.[15][16]

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with N-(Piperidin-4-yl)nicotinamide dihydrochloride at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet (2 x 10^6 cells) in 50 µL of cold lysis buffer provided with a commercial kit.[15]

    • Incubate on ice for 10-30 minutes.[15]

    • Centrifuge at 12,000 rpm for 10-15 minutes at 4°C.[15]

    • Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

  • Assay Procedure (96-well plate format):

    • Load 50-100 µg of protein from each cell lysate into separate wells.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 10 µL of the Caspase-3 substrate (DEVD-pNA) to start the reaction.[16]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-3 activity.

Western Blot Analysis of PARP Cleavage

Principle: Poly(ADP-ribose) polymerase (PARP) is a 116 kDa protein involved in DNA repair. During apoptosis, PARP is cleaved by active caspase-3 into an 89 kDa and a 24 kDa fragment.[17][18] Detecting the 89 kDa cleaved PARP fragment by Western blotting is a definitive marker of apoptosis.[19][20]

Protocol:

  • Protein Extraction:

    • Treat cells as described for the caspase activity assay.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% gel).[21]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C.[20]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • The appearance of an 89 kDa band indicates PARP cleavage and apoptosis. It is also good practice to probe for full-length PARP and a loading control (e.g., β-actin or GAPDH) on the same blot.[20]

Visualizing the Process: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanistic Studies (Apoptosis) cluster_analysis Data Analysis & Conclusion Compound Compound Reconstitution (Stock Solution) MTT MTT Cell Viability Assay Compound->MTT Cells Cell Line Culture & Maintenance Cells->MTT IC50 IC50 Determination MTT->IC50 Dose-Response Data Caspase Caspase-3 Activity Assay IC50->Caspase Select Doses Western Western Blot for Cleaved PARP IC50->Western Select Doses Analysis Synthesize Data & Draw Conclusions Caspase->Analysis Western->Analysis

Caption: Experimental workflow for characterizing N-(Piperidin-4-yl)nicotinamide.

Hypothesized Signaling Pathway for Apoptosis Induction

G cluster_sirt1 SIRT1/PARP Inhibition Compound N-(Piperidin-4-yl)nicotinamide SIRT1 SIRT1 Inhibition Compound->SIRT1 Nicotinamide Moiety PARP PARP Inhibition Compound->PARP Nicotinamide Moiety p53 p53 Activation SIRT1->p53 Increased Acetylation Bax Bax/Bak Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Casp3->PARP Cleaves PARP-1 Cleavage Cleavage of Cellular Substrates (e.g., PARP) Casp3->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis

Caption: Hypothesized p53-mediated apoptotic pathway.

References

  • Guo-Kai Chen, et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Cell Chemical Biology. Available at: [Link]

  • Rather, S. A., & Bhagat, M. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Pelliccia, F., et al. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. MDPI. Available at: [Link]

  • Li, Y., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

  • Dolezelova, H., et al. (2007). Nicotinamide induces apoptosis and reduces collagen I and pro-inflammatory cytokines expression in rat hepatic stellate cells. Scandinavian Journal of Gastroenterology. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Available at: [Link]

  • Surjana, D., et al. (2013). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers. Available at: [Link]

  • Ng, S. S., et al. (2021). Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays. STAR Protocols. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]

  • Singh, U. P., et al. (2013). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry. Available at: [Link]

  • Zhou, Z., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Molecules. Available at: [Link]

  • Zhang, M., et al. (2019). Curcumin Nicotinate Selectively Induces Cancer Cell Apoptosis and Cycle Arrest through a P53-Mediated Mechanism. Molecules. Available at: [Link]

  • Contardi, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Basuli, F., et al. (2013). Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ₂ Receptor Ligand for Potential Imaging of Breast Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, D. (2012). Caspase Protocols in Mice. Methods in Molecular Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • U.S. Food and Drug Administration. (2017). Center for Drug Evaluation and Research Pharmacology/Toxicology Review and Evaluation. Available at: [Link]

  • Knip, M., et al. (1992). Safety of high-dose nicotinamide: A review. Diabetologia. Available at: [Link]

  • Yan, H., et al. (2019). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. (2017). I tried to perform a western blot with PARP1 antibody but no band was observed? Available at: [Link]

  • Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot. Available at: [Link]

  • Cinelli, E., et al. (2020). Role of Nicotinamide in the Pathogenesis of Actinic Keratosis: Implications for NAD+/SIRT1 Pathway. International Journal of Molecular Sciences. Available at: [Link]

  • Boster Biological Technology. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Gobeil, S., et al. (2001). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Audrito, V., et al. (2011). Nicotinamide blocks proliferation and induces apoptosis of chronic lymphocytic leukemia cells through activation of the p53/miR-34a/SIRT1 tumor suppressor network. Cancer Research. Available at: [Link]

  • Lee, Y. C., et al. (2009). The autonomous notch signal pathway is activated by baicalin and baicalein but is suppressed by niclosamide in K562 cells. Journal of Cellular Biochemistry. Available at: [Link]

  • Moro, P., et al. (2007). Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation. International Journal of Pharmaceutics. Available at: [Link]

  • Forbat, E., et al. (2017). A review of nicotinamide: treatment of skin diseases and potential side effects. Journal of the American Academy of Dermatology. Available at: [Link]

  • Zeng, Y., et al. (2023). Characterization of the Nicotinamide Adenine Dinucleotide Biosynthesis Pathway and Regulatory Mechanisms in Streptococcus mutans. Journal of Dental Research. Available at: [Link]

  • Knip, M., et al. (1992). Safety of high-dose nicotinamide: a review. Diabetologia. Available at: [Link]

  • Zhou, Z., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Molecules. Available at: [Link]

  • Harris, I. S., et al. (2020). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting "N-(Piperidin-4-yl)nicotinamide dihydrochloride" experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(Piperidin-4-yl)nicotinamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving this compound. The following information is structured in a question-and-answer format to directly address common challenges.

Section 1: Physicochemical Properties, Handling, and Storage

This section focuses on the fundamental properties of N-(Piperidin-4-yl)nicotinamide dihydrochloride and best practices for its handling and storage to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Question: What are the key physicochemical properties of N-(Piperidin-4-yl)nicotinamide dihydrochloride?

Answer: N-(Piperidin-4-yl)nicotinamide is a small molecule featuring a piperidine ring linked to a nicotinamide moiety. The dihydrochloride salt form significantly influences its properties.

  • Appearance: Typically a solid.

  • Salt Form: As a dihydrochloride salt, it is expected to be more water-soluble than its free base form. Hydrochloride salts are commonly used to improve the solubility of basic drugs[1].

  • Hygroscopicity: Dihydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air. This can affect the accuracy of weighing and the stability of the compound[2][3].

  • pKa: The piperidine nitrogen is basic, and the pyridine nitrogen is also basic, though to a lesser extent. The presence of two hydrochloride molecules suggests two basic centers are protonated.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicImplication for Experiments
Molecular FormulaC₁₁H₁₇Cl₂N₃O---
Molecular Weight278.18 g/mol For accurate molar concentration calculations.
FormDihydrochloride SaltEnhanced aqueous solubility compared to the free base.
Water SolubilityExpected to be solubleSuitable for aqueous buffers, but confirmation is needed.
HygroscopicityPotentially highRequires careful handling and storage in a dry environment[2][4].

Question: How should I properly store N-(Piperidin-4-yl)nicotinamide dihydrochloride?

Answer: Proper storage is critical to maintain the integrity of the compound.

  • Lyophilized Powder: For long-term storage, keep the solid compound at -20°C or colder in a tightly sealed container with a desiccant to protect it from moisture[5][6]. Before opening, allow the container to warm to room temperature to prevent condensation[5][6].

  • Stock Solutions:

    • DMSO: If soluble, DMSO stock solutions can be stored at -20°C. However, repeated freeze-thaw cycles should be avoided[7]. For some piperidine-containing compounds, storage at room temperature might be necessary to prevent precipitation, if stability allows[8].

    • Aqueous Solutions: Aqueous solutions are generally not recommended for long-term storage. It is best to prepare them fresh for each experiment[9].

Question: My compound appears clumpy and difficult to weigh accurately. What could be the cause and how can I address it?

Answer: This is likely due to the hygroscopic nature of the dihydrochloride salt[2]. Absorbed moisture can cause the powder to clump.

  • Solution: Handle the compound in a controlled environment with low humidity, such as a glove box or a glove bag with a dry atmosphere (e.g., nitrogen or argon)[2]. If such equipment is not available, work quickly and in a room with low ambient humidity. Always use a desiccant in the storage container.

Section 2: Solubility and Solution Preparation

Achieving and maintaining the solubility of a compound is crucial for obtaining reliable data in biological assays.

Troubleshooting Guide

Issue: The compound is not dissolving in my desired aqueous buffer.

  • Plausible Cause: While the dihydrochloride salt form enhances water solubility, the overall molecule may still have lipophilic characteristics. The pH of the buffer can also significantly impact solubility.

  • Troubleshooting Workflow:

    G A Initial Observation: Compound precipitates in aqueous buffer B Step 1: Verify Compound Quality - Check Certificate of Analysis (CoA) - Confirm purity (e.g., via LC-MS) A->B C Step 2: Optimize Solvent System - Start with sterile, deionized water - Test solubility in common organic solvents (DMSO, Ethanol) B->C If purity is confirmed D Step 3: Adjust Buffer pH - Determine pKa of the compound's ionizable groups - Adjust buffer pH away from the isoelectric point C->D If still insoluble E Step 4: Use Solubilizing Agents - Add a co-solvent (e.g., up to 1% DMSO in final assay) - Consider excipients like cyclodextrins D->E If pH adjustment is insufficient F Outcome: Compound successfully dissolved E->F

    Caption: Workflow for troubleshooting poor aqueous solubility.

Issue: After diluting my DMSO stock into aqueous buffer, the compound precipitates.

  • Plausible Cause: This is a common problem for compounds with low aqueous solubility. The compound is soluble in the high concentration of organic solvent but crashes out when diluted into the aqueous environment.

  • Solutions:

    • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as high as experimentally tolerable (typically ≤1%) without impacting the biological system[8].

    • Serial Dilutions: Instead of a large single dilution, perform serial dilutions.

    • Gentle Mixing: Add the DMSO stock to the aqueous buffer dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations[5].

    • Lower Stock Concentration: Preparing a less concentrated DMSO stock can sometimes prevent precipitation upon dilution[8].

Section 3: In Vitro and Cell-Based Assay Challenges

Experiments with small molecules in biological systems can be prone to various artifacts and unexpected results.

Frequently Asked Questions (FAQs)

Question: I am observing inconsistent IC50 values in my enzyme inhibition assay. What are the potential reasons?

Answer: Inconsistent IC50 values can stem from several factors related to the compound, the assay conditions, or both.

  • Compound-Related Issues:

    • Precipitation: The compound may be precipitating at higher concentrations in the assay, leading to a flattening of the dose-response curve. Visually inspect the wells for any signs of precipitation.

    • Stability: The compound may be unstable in the assay buffer over the incubation time. Nicotinamide-containing molecules can be susceptible to degradation in certain buffers[10][11]. Tris buffer has been shown to be a stable buffer for some nicotinamide cofactors[10].

    • Purity: Impurities in the compound batch could have biological activity, leading to variable results.

  • Assay-Related Issues:

    • Assay Interference: The compound might interfere with the assay signal (e.g., fluorescence quenching or enhancement). Run controls with the compound in the absence of the enzyme or substrate to check for this.

    • Time-Dependent Inhibition: The compound may be a slow-binding or irreversible inhibitor. Pre-incubation of the enzyme with the compound before adding the substrate can help identify this.

Question: My compound shows cytotoxicity in cell-based assays, but I don't believe it's due to on-target effects. How can I investigate this?

Answer: Off-target cytotoxicity is a common challenge with small molecules[12].

  • Investigation Steps:

    • Rule out Assay Artifacts: Ensure the compound is not interfering with the viability readout (e.g., formazan-based assays like MTT).

    • Check for Non-Specific Reactivity: Some chemical moieties can be reactive and non-specifically modify proteins, leading to toxicity. These are often referred to as Pan-Assay Interference Compounds (PAINS)[12].

    • Use Counter-screens: Test the compound in a cell line that does not express the intended target. If cytotoxicity persists, it is likely off-target.

    • Structural Analogs: Test a structurally similar but inactive analog of your compound. If the inactive analog also shows cytotoxicity, this points to a general toxicity issue with the chemical scaffold.

Question: How can I ensure my results are reproducible when working with this compound?

Answer: Reproducibility is key in scientific research.

  • Best Practices for Reproducibility:

    • Consistent Compound Handling: Always handle and store the compound in the same way.

    • Detailed Record Keeping: Document the lot number of the compound, preparation of stock solutions, and all experimental conditions.

    • Quality Control: Periodically check the purity of your compound stock, for example, by HPLC.

    • Control Experiments: Always include appropriate positive and negative controls in your assays.

    G cluster_pre Pre-Experimental cluster_exp Experimental cluster_post Post-Experimental A Compound QC (Purity, Identity) B Standardized Stock Solution Prep A->B C Consistent Assay Conditions B->C D Appropriate Controls (Positive, Negative, Vehicle) C->D E Data Analysis & Record Keeping D->E F Reproducible Results E->F

    Caption: Key steps for ensuring experimental reproducibility.

References

  • HepatoChem. How do you handle hygroscopic salts? Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 132327802, N-(piperidin-4-yl)propanamide dihydrochloride. Available from: [Link]

  • Ong, W. et al. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. (2022). Available from: [Link]

  • Pessi, G. et al. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules. (2024). Available from: [Link]

  • Serpa, R. et al. Pharmaceutical salts of small molecule drugs: opportunities and challenges. Drug Discovery Today. (2014). Available from: [Link]

  • Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part I. (2018). Available from: [Link]

  • Wagener, J. & Bonke, E. Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). Available from: [Link]

Sources

Technical Support Center: Purification of N-(Piperidin-4-yl)nicotinamide Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(Piperidin-4-yl)nicotinamide Dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this polar, dually-basic compound. As a dihydrochloride salt, this molecule presents unique challenges that standard purification protocols may not adequately address. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial approach to purify the crude N-(Piperidin-4-yl)nicotinamide Dihydrochloride after synthesis?

A simple yet highly effective first step is a solvent wash or trituration. Given the high polarity and salt nature of your compound, it will likely have low solubility in many common organic solvents where organic, non-polar impurities might be soluble. Slurrying your crude material in a solvent like acetone, ethyl acetate, or diethyl ether can efficiently remove less polar byproducts and residual reagents.[1]

Q2: My isolated product is off-white or yellowish. How can I remove the color?

Colored impurities are common and are often highly conjugated organic molecules present in trace amounts. A simple method for their removal is to treat a solution of your compound with activated charcoal.[1] Dissolve the crude salt in a minimum amount of a polar solvent (e.g., hot methanol or ethanol), add a small amount (typically 1-2% w/w) of activated charcoal, stir or heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal. The purified compound can then be recovered by crystallization.

Q3: My analysis shows contamination with inorganic salts like NaCl. How did this happen and how can I remove it?

This typically occurs if aqueous HCl was used during the workup or salt formation step.[2] Since both your product and NaCl are water-soluble but generally insoluble in many organic solvents, separation can be tricky. The most robust solution is to convert the compound to its free base, which will have drastically different solubility properties than the inorganic salt. Dissolve the crude salt mixture in water, basify with a suitable base (e.g., NaOH, K₂CO₃) to a pH >10, and extract the free base into an organic solvent like dichloromethane or ethyl acetate. The aqueous layer will retain the NaCl. After drying the organic phase, you can reform the pure dihydrochloride salt using an anhydrous solution of HCl (e.g., HCl in isopropanol or dioxane).[2][3]

Q4: Can I use standard normal-phase silica gel chromatography to purify the dihydrochloride salt?

It is strongly discouraged. The high polarity of the dihydrochloride salt will cause it to bind very strongly to the silica gel, leading to poor recovery and significant peak tailing. You will likely be unable to elute the compound from the column using standard solvent systems. For chromatographic purification, it is far more effective to first convert the salt to the less polar free base, purify the base on silica gel, and then convert the pure base back into the dihydrochloride salt.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving common purification challenges.

Problem: Low Purity After Initial Workup

Q: My initial analysis (HPLC, NMR) of the solid isolated from the reaction mixture shows significant impurities. Where do I start?

A: Contaminants in the crude product typically include unreacted starting materials, coupling reagents, and reaction byproducts. A systematic approach is necessary to efficiently remove these. The choice of method depends on the nature of the impurities.

The following workflow provides a decision-making framework for purifying your compound.

PurificationWorkflow start Crude Product (Low Purity) wash Step 1: Solvent Wash/Trituration (e.g., Acetone, Ethyl Acetate) start->wash analyze1 Analyze Purity (HPLC/NMR) wash->analyze1 recrystallize Step 2: Recrystallization (e.g., MeOH/MTBE, EtOH/EtOAc) analyze1->recrystallize Purity < 95% final_product Pure Product (>98% Purity) analyze1->final_product Purity > 98% analyze2 Analyze Purity (HPLC/NMR) recrystallize->analyze2 freebase Step 3: Advanced Purification Convert to Free Base analyze2->freebase Purity < 98% / Oiling Out analyze2->final_product Purity > 98% chromatography Purify Free Base (Silica Gel Chromatography) freebase->chromatography resalt Re-form Dihydrochloride Salt (Anhydrous HCl) chromatography->resalt resalt->final_product

Caption: A decision workflow for the purification of N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Problem: Difficulty with Recrystallization

Q: I'm trying to recrystallize my compound, but it either 'oils out' into a gummy liquid or the recovery is extremely low. What am I doing wrong?

A: This is a classic challenge when working with highly polar salts. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. Low recovery indicates that the compound remains too soluble even in the cold solvent.

Causality & Solutions:

  • Incorrect Solvent Choice: The key is finding a solvent system with a steep solubility curve—high solubility when hot, low solubility when cold. For polar salts, this often requires a binary system.

    • Primary Solvent: A polar solvent that can dissolve the compound when heated (e.g., Methanol, Ethanol, Isopropanol).[1]

    • Anti-Solvent (or Co-solvent): A less polar solvent in which the compound is insoluble. This is added to the hot solution to reduce the overall solvency and induce precipitation (e.g., Diethyl ether, MTBE, Ethyl Acetate, Acetone).[1][4]

  • Technique Errors:

    • Cooling Too Rapidly: Crash-cooling promotes oiling out. Allow the solution to cool slowly to room temperature first, then transfer to a refrigerator.

    • Insufficient Nucleation: If crystals don't form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous pure batch.

    • Using Too Much Primary Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will lead to low recovery.

Data Presentation: Solvent Selection Guide for Polar Amine Salts
SolventBoiling Point (°C)Polarity IndexTypical RoleNotes
Methanol655.1Primary SolventExcellent solvent, but high solubility may require an anti-solvent for good recovery.
Ethanol784.3Primary SolventGood alternative to methanol; often provides better crystal formation.[1]
Isopropanol823.9Primary SolventLess polar than EtOH; may offer a better solubility profile.[1]
Water10010.2Primary SolventUse with caution; high solubility can make recovery difficult and product may retain water.
Acetone565.1Anti-Solvent / WashUseful for washing crude solid and as an anti-solvent with alcohols.[1][4]
Ethyl Acetate774.4Anti-Solvent / WashGood for precipitating the salt from an alcohol solution.
Diethyl Ether352.8Anti-SolventHighly effective for precipitating polar salts, but use with caution due to high volatility and flammability.

Experimental Protocols

Protocol 1: Recrystallization using an Alcohol/Ether System

This protocol details a robust method for purifying the dihydrochloride salt using a primary solvent and an anti-solvent.

Methodology:

  • Place the crude N-(Piperidin-4-yl)nicotinamide dihydrochloride (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of methanol (start with ~10-15 mL) and heat the mixture to a gentle reflux (~60-65 °C) with stirring until all the solid dissolves. If it doesn't dissolve, add more methanol dropwise until a clear solution is obtained. Note: Avoid using a large excess.

  • Once fully dissolved, remove the flask from the heat source.

  • Slowly add methyl tert-butyl ether (MTBE) dropwise with continuous stirring. You will observe the solution becoming cloudy. Continue adding MTBE until the cloudiness persists (~30-50 mL may be needed).

  • Allow the flask to cool slowly to room temperature. Crystal formation should begin during this process.

  • Once at room temperature, place the flask in a refrigerator (4 °C) for at least 4 hours (or overnight) to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold MTBE or acetone to remove any residual soluble impurities.

  • Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification via Free-Basing and Re-Salting

This is the most definitive method for removing polar, water-soluble, or ionic impurities.

Part A: Conversion to Free Base and Purification

  • Dissolve the crude dihydrochloride salt in deionized water (approx. 10 mL per gram of salt).

  • Cool the solution in an ice bath. Slowly add a 2M sodium hydroxide (NaOH) solution dropwise with stirring, monitoring the pH with a pH meter or test strips. Continue adding base until the pH is stable at 10-11.

  • Transfer the basic aqueous solution to a separatory funnel and extract the free base with an organic solvent (e.g., 3 x 30 mL of dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the N-(Piperidin-4-yl)nicotinamide free base, which is often an oil or a low-melting solid.

  • Optional but Recommended: If impurities are still present, dissolve the free base in a minimal amount of dichloromethane and purify via flash column chromatography on silica gel, typically eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).

Part B: Formation of Pure Dihydrochloride Salt

  • Dissolve the purified free base in a suitable anhydrous solvent, such as isopropanol or ethyl acetate (approx. 10-20 mL per gram).

  • With vigorous stirring, slowly add a solution of anhydrous HCl (e.g., 2M HCl in isopropanol or diethyl ether). You will need to add slightly more than 2.0 molar equivalents relative to the free base.

  • The dihydrochloride salt will typically precipitate immediately as a white solid.

  • Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation.

  • Collect the pure salt by vacuum filtration, wash with a small amount of the anhydrous organic solvent (e.g., cold isopropanol or ether), and dry thoroughly under high vacuum.

References

  • Google Patents. (n.d.). Nicotinamide derivatives, preparation thereof and therapeutic use. Retrieved from [5]

  • ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Retrieved from [Link][6]

  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link][7]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link][1]

  • Google Patents. (n.d.). Purification of piperidines.
  • MDPI. (n.d.). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts. Retrieved from [3]

  • Royal Society of Chemistry. (n.d.). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Determination of nicotinamide by stopped-flow injection method in pharmaceutical formulations. Retrieved from [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link][8]

  • Google Patents. (n.d.). Process for the purification of piperidine.
  • ResearchGate. (n.d.). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Retrieved from [Link][9]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link][4]

  • Google Patents. (n.d.). Purification of nicotinamide.
  • PubChem - NIH. (n.d.). Nicotinamide. Retrieved from [Link][10]

  • PMC. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Retrieved from [Link][11]

Sources

"N-(Piperidin-4-yl)nicotinamide dihydrochloride" minimizing off-target effects in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Off-Target Effects in Preclinical Assays

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(Piperidin-4-yl)nicotinamide dihydrochloride. Due to the limited publicly available data on this specific compound, this guide is built upon the established principles and common challenges associated with a well-studied class of structurally related compounds: Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. It is presumed that N-(Piperidin-4-yl)nicotinamide dihydrochloride may act as a NAMPT inhibitor, and the following recommendations should be interpreted within this context. This guide provides a framework for identifying and mitigating potential off-target effects to ensure the generation of robust and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of N-(Piperidin-4-yl)nicotinamide dihydrochloride in experimental settings, with a focus on potential off-target effects.

Q1: What is the likely mechanism of action for N-(Piperidin-4-yl)nicotinamide dihydrochloride?

A1: Based on its chemical structure, which contains a nicotinamide moiety, N-(Piperidin-4-yl)nicotinamide dihydrochloride is hypothesized to function as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, this compound would deplete intracellular NAD+ levels, a critical coenzyme for numerous cellular processes including metabolism, DNA repair, and signaling.[3] This disruption of cellular energetics can lead to anti-proliferative and pro-apoptotic effects in cancer cells, which often have a heightened dependence on NAD+.[2]

Q2: What are the potential off-target effects to consider when working with NAMPT inhibitors?

A2: While potent NAMPT inhibitors can be highly selective, off-target effects are a significant concern and have contributed to the failure of some NAMPT inhibitors in clinical trials.[3] Potential off-target effects can be broadly categorized as:

  • Mechanism-based toxicities: Since NAMPT is essential for the function of healthy cells, systemic inhibition can lead to on-target toxicities in non-cancerous tissues.[4] Dose-limiting toxicities observed with other NAMPT inhibitors include thrombocytopenia (low platelet count) and gastrointestinal issues.[3]

  • Kinase inhibition: The chemical scaffolds of some small molecule inhibitors can interact with the ATP-binding sites of various protein kinases, leading to unintended modulation of signaling pathways. A comprehensive kinome scan is the most effective way to identify such off-target interactions.[5][6]

  • Metabolic reprogramming: Beyond NAD+ depletion, inhibition of NAMPT can lead to broader changes in cellular metabolism, such as alterations in glycolysis and the pentose phosphate pathway.[1] These changes could be misinterpreted as direct off-target effects if not properly contextualized.

  • Drug resistance mechanisms: Cancer cells can develop resistance to NAMPT inhibitors through various mechanisms, including the upregulation of compensatory NAD+ production pathways or mutations in the NAMPT enzyme itself.[2]

Q3: How can I proactively assess the selectivity of N-(Piperidin-4-yl)nicotinamide dihydrochloride?

A3: A multi-pronged approach is recommended to characterize the selectivity of your compound:

  • In Vitro Enzymatic Assays: Directly measure the inhibitory activity of the compound against purified NAMPT enzyme. This will establish its on-target potency.

  • Cellular Target Engagement Assays: Confirm that the compound is interacting with NAMPT within a cellular context. This can be achieved through techniques like cellular thermal shift assays (CETSA).

  • Broad Off-Target Screening: A comprehensive kinase panel, such as a KINOMEscan, is crucial for identifying potential off-target kinase interactions.[5][6] Additionally, screening against a panel of other NAD+-dependent enzymes like sirtuins and PARPs can provide valuable information.

  • Phenotypic Screening in Resistant Cell Lines: Utilize cell lines that have known resistance mechanisms to other NAMPT inhibitors (e.g., NAMPT mutations) to see if your compound retains activity.[2]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during in vitro assays with N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Observed Problem Potential Cause(s) Recommended Solution(s)
High levels of cytotoxicity in non-cancerous cell lines. 1. On-target toxicity: Healthy cells also rely on NAMPT for survival. 2. Off-target cytotoxic effects. 1. Determine the therapeutic window: Compare the IC50 values in your cancer cell lines of interest to those in a panel of normal cell lines. A narrow therapeutic window may indicate on-target toxicity. 2. Perform a rescue experiment: Supplement the cell culture media with nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR), which are downstream products of the NAMPT reaction. If the cytotoxicity is on-target, NMN or NR supplementation should rescue the cells. 3. Conduct a broad toxicity screen: Profile the compound against a panel of cell lines from different tissues to identify specific sensitivities.
Inconsistent or non-reproducible IC50 values. 1. Variability in cell health and passage number. 2. Compound instability in solution. 3. Cellular resistance development. 1. Standardize cell culture conditions: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Verify compound stability: Prepare fresh stock solutions regularly and protect them from light and repeated freeze-thaw cycles. Confirm the stability of the compound in your specific cell culture medium over the time course of the experiment. 3. Monitor for resistance: If performing long-term experiments, periodically re-evaluate the IC50 to check for shifts that might indicate the emergence of a resistant population.[2]
Discrepancy between biochemical and cellular assay results. 1. Poor cell permeability of the compound. 2. Active efflux of the compound by transporters like ABCB1. 3. Intracellular metabolism of the compound. 1. Assess cell permeability: Use in silico models or experimental assays (e.g., PAMPA) to predict or measure the compound's ability to cross the cell membrane. 2. Investigate transporter involvement: Co-incubate your compound with known inhibitors of efflux pumps (e.g., verapamil for ABCB1) to see if this potentiates its cellular activity. 3. Analyze compound metabolism: Use techniques like LC-MS/MS to determine if the compound is being modified by cellular enzymes.
Unexpected changes in cellular signaling pathways. 1. Off-target kinase inhibition. 2. Indirect effects of NAD+ depletion on NAD+-dependent signaling enzymes (e.g., sirtuins, PARPs). 1. Perform a kinome scan: This is the most direct way to identify unintended kinase targets.[5][6] 2. Profile against other NAD+-dependent enzymes: Test the compound's activity against a panel of sirtuins and PARPs to rule out direct inhibition. 3. Use specific inhibitors for validation: If you suspect the involvement of a particular off-target, use a known selective inhibitor of that target to see if it phenocopies the effects of your compound.

Part 3: Experimental Protocols & Visualizations

Protocol 1: NAMPT Enzymatic Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of N-(Piperidin-4-yl)nicotinamide dihydrochloride on NAMPT activity.

Principle: This is a coupled-enzyme assay that measures the production of NAD+.[7] The NAD+ produced by NAMPT is used in a subsequent reaction to generate a fluorescent or colorimetric signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • Resazurin (for fluorescent readout) or a suitable colorimetric substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

  • N-(Piperidin-4-yl)nicotinamide dihydrochloride

  • Positive control inhibitor (e.g., FK866)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(Piperidin-4-yl)nicotinamide dihydrochloride in assay buffer. Also, prepare a dilution series for the positive control inhibitor.

  • Reaction Mixture Preparation: Prepare a master mix containing NAM, PRPP, and ATP in assay buffer.

  • Assay Plate Setup:

    • Add your diluted compound and controls to the appropriate wells of the microplate.

    • Add assay buffer to the "no enzyme" control wells.

  • Enzyme Addition: Add the NAMPT enzyme to all wells except the "no enzyme" controls.

  • Initiate Reaction: Add the reaction mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection reagent mix containing NMNAT, ADH, ethanol, and the fluorescent/colorimetric substrate.

    • Add the detection reagent to all wells.

  • Final Incubation: Incubate the plate at 37°C for a further 15-30 minutes.

  • Readout: Measure the fluorescence (Ex/Em ~540/590 nm for resazurin) or absorbance on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software package.

NAMPT_Enzymatic_Assay cluster_reaction1 NAMPT Reaction cluster_reaction2 Coupled Detection Reaction NAM Nicotinamide (NAM) NAMPT NAMPT (Target Enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Inhibitor N-(Piperidin-4-yl)nicotinamide dihydrochloride Inhibitor->NAMPT NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD ADH ADH NAD->ADH Signal Fluorescent/Colorimetric Signal ADH->Signal Ethanol Ethanol Ethanol->ADH

Caption: Workflow of the coupled NAMPT enzymatic inhibition assay.

Protocol 2: Cellular NAD+ Quantification Assay

This protocol measures the intracellular levels of NAD+ following treatment with N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Principle: Cells are lysed, and the NAD+ in the lysate is quantified using a commercially available kit, which typically involves an enzymatic cycling reaction that generates a detectable signal proportional to the amount of NAD+.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • N-(Piperidin-4-yl)nicotinamide dihydrochloride

  • Positive control inhibitor (e.g., FK866)

  • Commercial NAD+/NADH quantification kit

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of N-(Piperidin-4-yl)nicotinamide dihydrochloride and the positive control. Include vehicle-treated control wells.

  • Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).

  • Cell Lysis and NAD+ Extraction:

    • Remove the culture medium and wash the cells with PBS.

    • Lyse the cells and extract NAD+ according to the instructions of your chosen commercial kit. This often involves specific lysis and extraction buffers to preserve NAD+ and eliminate interfering substances.

  • Quantification:

    • Transfer the cell lysates to a new 96-well plate.

    • Follow the kit manufacturer's protocol to perform the enzymatic cycling reaction and generate the signal.

  • Readout: Measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the signal to the number of cells (can be determined from a parallel plate treated identically and assayed for cell viability, e.g., using a CellTiter-Glo® assay) or total protein content. Calculate the percentage of NAD+ depletion relative to the vehicle-treated control.

Cellular_NAD_Assay Start Seed Cells in 96-well Plate Treat Treat with Compound and Controls Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Lyse Lyse Cells and Extract NAD+ Incubate->Lyse Quantify Quantify NAD+ using Enzymatic Cycling Reaction Lyse->Quantify Read Measure Signal (Fluorescence/Absorbance) Quantify->Read

Caption: Experimental workflow for cellular NAD+ quantification.

Part 4: Understanding the Broader Context of NAMPT Inhibition

The following diagram illustrates the central role of NAMPT in NAD+ biosynthesis and the downstream cellular processes that are affected by its inhibition. Understanding this pathway is critical for interpreting experimental results and anticipating potential off-target or secondary effects.

NAMPT_Pathway cluster_pathway NAD+ Biosynthesis and Utilization NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Inhibitor N-(Piperidin-4-yl)nicotinamide dihydrochloride Inhibitor->NAMPT NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolism Redox Reactions (e.g., Glycolysis) NAD->Metabolism Gene_Silencing Gene Silencing Sirtuins->Gene_Silencing DNA_Repair DNA Repair PARPs->DNA_Repair Energy_Production ATP Production Metabolism->Energy_Production

Caption: The role of NAMPT in the NAD+ salvage pathway.

References

  • O'Brien, T., O'Rourke, K., & Dowling, P. (2017). Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry, 292(20), 8429–8441. [Link]

  • Sharma, R. (2023). Prominent Reasons Behind The Failure Of NAMPT inhibitors And Key Strategies Adopted By Developers To Overcome Such Challenges. Roots Analysis Blog. [Link]

  • Wang, L., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 103. [Link]

  • Pippin, B. C., et al. (2021). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancer Drug Resistance, 4(4), 868–881. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Giancola, J. B., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 14(8), 1465–1477. [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]

  • Navas, L. E., & Schoonjans, K. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 699. [Link]

  • Yilmaz, I., et al. (2024). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Inflammopharmacology. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). Molecular Cancer Therapeutics. [Link]

  • Effect of nicotinamide on cell viability and morphology. (n.d.). ResearchGate. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

  • Song, M., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1439–1452. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(15), 4998. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. (2021). Journal of Medicinal Chemistry, 64(19), 14214–14243. [Link]

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. (2017). Chemistry Central Journal, 11, 103. [Link]

  • Inhibition of NAMPT by PAK4 Inhibitors. (2024). International Journal of Molecular Sciences, 25(18), 10189. [Link]

  • Nicotinamide inhibits melanoma in vitro and in vivo. (2019). Oncotarget, 10(49), 5149–5161. [Link]

  • SAFETY DATA SHEET 93772-NICOTINAMIDE. (2016). Guinama. [Link]

  • A Phase 3 Randomized Trial of Nicotinamide for Skin-Cancer Chemoprevention. (2015). New England Journal of Medicine, 373(17), 1618–1626. [Link]

  • Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). Journal of Medicinal Chemistry. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. (2003). Journal of Medicinal Chemistry, 46(24), 5249–5257. [Link]

Sources

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Benchmarking N-(Piperidin-4-yl)nicotinamide dihydrochloride Against Clinically-Approved Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of cancer therapeutics, Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted therapy, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides an in-depth comparison of the emerging research chemical, N-(Piperidin-4-yl)nicotinamide dihydrochloride, with established, clinically-approved PARP inhibitors. By examining the mechanistic underpinnings, comparative efficacy, and the experimental workflows for their evaluation, this document serves as a critical resource for informed decision-making in preclinical and clinical research.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP-1 and PARP-2 being key players in the DNA damage response (DDR).[1][2] These enzymes detect single-strand breaks (SSBs) in DNA and, upon activation, catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) onto themselves and other acceptor proteins.[3] This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair of the SSB.

In cancer therapy, the inhibition of PARP has a profound effect, especially in tumors with pre-existing defects in homologous recombination (HR), a major pathway for double-strand break (DSB) repair.[4] A significant portion of hereditary breast, ovarian, and prostate cancers are associated with mutations in the BRCA1 and BRCA2 genes, which are essential for HR.[1] In these BRCA-deficient cancer cells, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs, which can degenerate into more lethal DSBs during DNA replication.[4] With a compromised HR pathway, these cells are unable to efficiently repair the DSBs, leading to genomic instability and ultimately, cell death. This concept of "synthetic lethality," where the combination of two non-lethal defects results in cell death, is the foundational principle of PARP inhibitor efficacy.[2]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits SSB_Repair SSB Repair Complex PARP->SSB_Repair recruits Healthy_Cell Cell Survival SSB_Repair->Healthy_Cell leads to DNA_SSB_Cancer DNA Single-Strand Break (SSB) Blocked_PARP PARP Inhibition DNA_SSB_Cancer->Blocked_PARP PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->Blocked_PARP causes DSB Double-Strand Break (DSB) Blocked_PARP->DSB leads to accumulation of SSBs, resulting in DSBs during replication Defective_HR Defective Homologous Recombination (BRCA-) DSB->Defective_HR cannot be repaired by Cell_Death Synthetic Lethality (Apoptosis) Defective_HR->Cell_Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

A Comparative Overview of Leading PARP Inhibitors

The therapeutic landscape of PARP inhibitors is dominated by several FDA-approved drugs, each with a distinct profile in terms of potency, clinical indications, and mechanism of "PARP trapping."[5] Beyond simple catalytic inhibition, the ability of a PARP inhibitor to "trap" the PARP enzyme on DNA is a significant contributor to its cytotoxicity.

Inhibitor Brand Name Approved Indications (Selected) Potency (IC50) Key Features
Olaparib Lynparza®Ovarian, Breast, Prostate, Pancreatic Cancer[1][6][7]Varies by cell lineFirst-in-class PARP inhibitor with a broad range of approvals.[6][7]
Niraparib Zejula®Ovarian Cancer[8][9][10]Varies by cell lineEffective as maintenance therapy in recurrent ovarian cancer, regardless of BRCA mutation status.[3][11]
Rucaparib Rubraca®Ovarian, Prostate Cancer[9][12][13][14]Varies by cell lineGranted full FDA approval for BRCA-mutated metastatic castration-resistant prostate cancer.[12][15][16]
Talazoparib Talzenna®Breast Cancer[7][9]PARP1 IC50: 0.57 nM[17]The most potent PARP trapper among the approved inhibitors.[17][18]
Veliparib (ABT-888)InvestigationalVaries by cell linePotentiates chemotherapy and radiation; crosses the blood-brain barrier.[19][20][21]
Nicotinamide (Vitamin B3)Not an approved cancer therapeuticmM concentrations required for PARP inhibition[22]A weak, non-competitive PARP inhibitor; precursor to NAD+.[23][24][25]
N-(Piperidin-4-yl)nicotinamide Research ChemicalN/ANot reportedA derivative of nicotinamide; potential for PARP inhibition is inferred but not experimentally validated.

N-(Piperidin-4-yl)nicotinamide dihydrochloride: A Nicotinamide Derivative of Interest

N-(Piperidin-4-yl)nicotinamide dihydrochloride is structurally derived from nicotinamide, a form of vitamin B3.[23][24] Nicotinamide itself is a known inhibitor of PARP, albeit with much lower potency than the clinically approved drugs, acting in the millimolar range.[22] It functions as a non-competitive inhibitor by binding to the NAD+ binding site of PARP.[25]

The chemical modification of the nicotinamide scaffold to N-(Piperidin-4-yl)nicotinamide suggests a potential for altered pharmacological properties. The addition of the piperidinyl group could influence factors such as cell permeability, target engagement, and metabolic stability. However, it is crucial to underscore that, to date, there is a lack of published, peer-reviewed data demonstrating the specific PARP inhibitory activity and cytotoxic effects of N-(Piperidin-4-yl)nicotinamide dihydrochloride. Its potential as a PARP inhibitor is, therefore, inferred from its parent compound and requires rigorous experimental validation.

Experimental Workflows for the Evaluation of PARP Inhibitors

A systematic and multi-faceted experimental approach is necessary to characterize and compare the efficacy of novel PARP inhibitors like N-(Piperidin-4-yl)nicotinamide dihydrochloride.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical_Assay Biochemical PARP Activity Assay (IC50 Determination) Cell_Based_Assay Cell-Based PARP Inhibition Assay (PARylation levels) Biochemical_Assay->Cell_Based_Assay Cell_Viability Cell Viability/Cytotoxicity Assay (CC50 in BRCA-proficient vs. -deficient cells) Cell_Based_Assay->Cell_Viability DNA_Damage DNA Damage Response Assay (γ-H2AX foci formation) Cell_Viability->DNA_Damage Xenograft_Model Cancer Cell Line-Derived Xenograft (CDX) Model Cell_Viability->Xenograft_Model informs Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study PDX_Model Patient-Derived Xenograft (PDX) Model PDX_Model->Efficacy_Study Toxicity_Study Pharmacokinetic and Toxicology Assessment Efficacy_Study->Toxicity_Study

Sources

Cross-validation of "N-(Piperidin-4-yl)nicotinamide dihydrochloride" assay results

The cross-validation of assay results is a non-negotiable step in the early stages of drug discovery. By employing a primary biochemical assay to confirm direct target engagement and an orthogonal, cell-based assay to verify the mechanism of action in a more complex system, researchers can build a strong foundation of evidence for their hit compounds. This rigorous approach, as demonstrated with our hypothetical HDAC inhibitor N-(Piperidin-4-yl)nicotinamide dihydrochloride, is essential for mitigating risks, avoiding the pursuit of misleading data, and ultimately increasing the probability of success in the development of new therapeutics. Regulatory bodies such as the FDA and EMA encourage the use of orthogonal methods to strengthen analytical data, making this a critical practice for any drug discovery program. [5][10]

References

  • Nicotinamide | C6H6N2O | CID 936 - PubChem . National Center for Biotechnology Information. [Link]

  • Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed . National Center for Biotechnology Information. [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals . Revvity Signals. [Link]

  • Cross-validation of bioanalytical methods between laboratories - PubMed . National Center for Biotechnology Information. [Link]

  • Cross validation in bioanalysis: Why, when and how? - ResearchGate . ResearchGate. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek . EpigenTek. [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse . Alphalyse. [Link]

  • Histone Immunoblotting Protocol - Rockland Immunochemicals . Rockland Immunochemicals. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood - PMC - NIH . National Center for Biotechnology Information. [Link]

  • HDAC Fluorogenic Assay Kit (Green) - BPS Bioscience . BPS Bioscience. [Link]

  • Orthogonal Screening Services - Evotec . Evotec. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . LCGC North America. [Link]

  • What is a Particle Analysis "Orthogonal Method"? - Fluid Imaging Technologies . Fluid Imaging Technologies. [Link]

  • Cross-Validations in Regulated Bioanalysis - IQVIA Laboratories . IQVIA. [Link]

  • Extraction, purification and analysis of histones - Biochemistry & Molecular Biology . Nature Protocols. [Link]

A Researcher's Guide to Benchmarking Novel PARP Inhibitors: A Comparative Analysis of N-(Piperidin-4-yl)nicotinamide dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel research compound N-(Piperidin-4-yl)nicotinamide dihydrochloride against established PARP inhibitors. We will delve into the theoretical underpinnings of its presumed mechanism of action and provide detailed, field-proven experimental protocols for a robust comparative analysis.

Introduction: The Rationale for Targeting PARP and the Promise of Novel Compounds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of single-strand breaks (SSBs) in DNA[1]. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs), which, in the absence of a functional HR pathway, result in synthetic lethality and cancer cell death[1][2][3][4]. This targeted approach has led to the successful development and clinical approval of several PARP inhibitors (PARPis) for various cancers[5].

N-(Piperidin-4-yl)nicotinamide dihydrochloride is a novel research compound that, based on its chemical structure, is hypothesized to act as a PARP inhibitor. The nicotinamide moiety is a well-established pharmacophore that mimics the NAD+ substrate of PARP enzymes, while the piperidine group may influence its pharmacokinetic and pharmacodynamic properties[6][7]. This guide will outline the necessary steps to validate this hypothesis and benchmark its performance against established PARPis.

The Compounds: A Comparative Overview

For a comprehensive evaluation, N-(Piperidin-4-yl)nicotinamide dihydrochloride should be benchmarked against a panel of well-characterized PARP inhibitors with distinct properties.

Test Compound:

  • N-(Piperidin-4-yl)nicotinamide dihydrochloride: The compound of interest, with a hypothesized dual mechanism of PARP inhibition and potential for altered cellular uptake and target engagement due to the piperidine moiety.

Reference Compounds:

  • Nicotinamide: The parent compound and a weak PARP inhibitor, serving as a baseline for the nicotinamide pharmacophore's intrinsic activity[8][9].

  • Olaparib: The first-in-class clinical PARP inhibitor, extensively characterized and approved for various cancers. It acts through both catalytic inhibition and PARP trapping[2][3][10][11].

  • Niraparib: A potent PARP1/2 inhibitor known for its strong PARP trapping ability and efficacy in a broad range of tumors[12][13][14][15][16][17].

  • Talazoparib: The most potent PARP trapper among the clinically approved PARPis, exhibiting significant cytotoxicity in HR-deficient cells[4][7][18][19][20].

The Benchmarking Workflow: A Step-by-Step Guide

A rigorous benchmarking strategy involves a multi-tiered approach, starting from biochemical assays to cellular and functional assays.

cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Data Analysis & Interpretation Biochem_Assay In Vitro PARP Activity Assay PARP_Trap_Assay PARP Trapping Assay Biochem_Assay->PARP_Trap_Assay Initial Potency Cell_Viability Cell Viability/Cytotoxicity Assays PARP_Trap_Assay->Cell_Viability Mechanism of Action HRD_Cell_Lines HR-Deficient vs. HR-Proficient Cell Lines Cell_Viability->HRD_Cell_Lines Cellular Context IC50_Determination IC50/EC50 Determination HRD_Cell_Lines->IC50_Determination Quantification Comparative_Analysis Comparative Potency & Efficacy Analysis IC50_Determination->Comparative_Analysis Benchmarking

Caption: A streamlined workflow for benchmarking novel PARP inhibitors.

In Vitro PARP Activity Assay

This assay directly measures the enzymatic activity of PARP1 and/or PARP2 in the presence of the test and reference compounds. The goal is to determine the half-maximal inhibitory concentration (IC50) for catalytic inhibition.

Protocol: Fluorometric PARP1 Enzyme Activity Assay [21]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

    • Reconstitute recombinant human PARP1 enzyme in assay buffer.

    • Prepare a solution of activated DNA (e.g., histone-free, nicked DNA) in assay buffer.

    • Prepare a solution of NAD+ and a fluorogenic NAD+ analog (e.g., etheno-NAD+).

    • Prepare serial dilutions of the test and reference compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the PARP1 enzyme and the compound dilutions.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding the activated DNA and the NAD+/fluorogenic NAD+ mixture.

    • Incubate the plate at 30-37°C for 30-60 minutes on a plate shaker with gentle agitation.

    • Stop the reaction by adding a PARP inhibitor (e.g., 3-aminobenzamide) or by heat inactivation.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic NAD+ analog.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PARP Trapping Assay

A critical mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA, forming cytotoxic PARP-DNA complexes. This can be more indicative of cellular cytotoxicity than catalytic inhibition alone.

Protocol: Fluorescence Polarization-Based PARP Trapping Assay [5][6][22]

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Reconstitute recombinant human PARP1 or PARP2 enzyme in binding buffer.

    • Prepare a solution of a fluorescently labeled DNA probe (e.g., a short oligonucleotide with a 5' fluorescein label).

    • Prepare serial dilutions of the test and reference compounds in the binding buffer.

  • Assay Procedure:

    • In a 384-well black plate, add the PARP enzyme, the fluorescent DNA probe, and the compound dilutions.

    • Incubate for 30-60 minutes at room temperature to allow for complex formation.

    • Measure the fluorescence polarization (FP) using a microplate reader.

  • Data Analysis:

    • A higher FP value indicates that the fluorescent DNA probe is bound to the larger PARP enzyme, resulting in slower rotation.

    • An effective PARP trapping agent will prevent the dissociation of the PARP-DNA complex, leading to a sustained high FP signal.

    • Plot the FP values against the compound concentration to determine the EC50 for PARP trapping.

cluster_0 PARP Trapping Mechanism DNA_Damage DNA Single-Strand Break PARP_Binding PARP Binds to DNA DNA_Damage->PARP_Binding PARP_Inhibitor PARP Inhibitor Binds to PARP PARP_Binding->PARP_Inhibitor Trapped_Complex Trapped PARP-DNA Complex PARP_Inhibitor->Trapped_Complex Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death

Caption: The mechanism of action of PARP trapping inhibitors.

Cell Viability and Cytotoxicity Assays

These assays assess the functional consequence of PARP inhibition in a cellular context, particularly the principle of synthetic lethality in HR-deficient cancer cells.

Protocol: MTT Cell Viability Assay in BRCA-Mutant and Wild-Type Cell Lines [23]

  • Cell Culture:

    • Culture a pair of isogenic cell lines, one with a BRCA1/2 mutation (e.g., UWB1.289) and the corresponding wild-type complemented cell line (e.g., UWB1.289+BRCA1).

    • Alternatively, use well-characterized BRCA-mutant (e.g., PEO1, CAPAN-1) and BRCA-proficient (e.g., MDA-MB-231) cancer cell lines.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test and reference compounds for 72-120 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each compound in both the BRCA-mutant and wild-type cell lines.

    • A significantly lower IC50 in the BRCA-mutant cell line indicates selective synthetic lethality.

Data Presentation and Interpretation

A clear and concise presentation of the data is crucial for a meaningful comparison.

Table 1: Comparative Potency of PARP Inhibitors

CompoundPARP1 Catalytic IC50 (nM)PARP2 Catalytic IC50 (nM)PARP1 Trapping EC50 (nM)Cell Viability IC50 (µM) in BRCA-mutant cells (e.g., PEO1)Cell Viability IC50 (µM) in BRCA-WT cells (e.g., UWB1.289+BRCA1)
N-(Piperidin-4-yl)nicotinamide dihydrochloride ExperimentalExperimentalExperimentalExperimentalExperimental
Nicotinamide ~20,000-30,000[8]-->100[8]>100[8]
Olaparib ~5~1~100.0003 - 21.7[24][25][26]>10
Niraparib 3.8[13][14]2.1[13][14]~57.487 - 21.34[27][28]58.98[28]
Talazoparib 0.57[19]-<10.024 - 52[19][29]>10

Note: IC50 and EC50 values are highly dependent on assay conditions and cell lines used. The values presented here are for illustrative purposes and should be determined experimentally under consistent conditions.

Interpretation of Results:

  • Potency: Compare the IC50 and EC50 values of N-(Piperidin-4-yl)nicotinamide dihydrochloride to the reference compounds. A lower value indicates higher potency.

  • Mechanism of Action: The ratio of PARP trapping EC50 to catalytic IC50 can provide insights into the dominant mechanism of action. A lower trapping EC50 suggests a more potent PARP trapper.

  • Selectivity: The differential cytotoxicity between BRCA-mutant and BRCA-proficient cell lines is a key indicator of synthetic lethality. A large difference in IC50 values between these cell lines suggests a high degree of selectivity for HR-deficient cancers.

Conclusion

This guide provides a robust framework for the initial benchmarking of N-(Piperidin-4-yl)nicotinamide dihydrochloride. By systematically evaluating its biochemical and cellular activities in comparison to established PARP inhibitors, researchers can gain valuable insights into its potential as a novel therapeutic agent. The detailed protocols and data interpretation guidelines presented here are designed to ensure scientific integrity and provide a solid foundation for further preclinical and clinical development.

References

  • Olaparib - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition - NIH. (2025, October 6). Retrieved January 26, 2026, from [Link]

  • Niraparib | C19H20N4O | CID 24958200 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - NIH. (2023, March 29). Retrieved January 26, 2026, from [Link]

  • Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. (n.d.). Retrieved January 26, 2026, from [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (n.d.). Retrieved January 26, 2026, from [Link]

  • IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - NIH. (2021, August 7). Retrieved January 26, 2026, from [Link]

  • (A) IC50 values for olaparib in three colorectal cancer cell lines. The... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience. (n.d.). Retrieved January 26, 2026, from [Link]

  • Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin - Spandidos Publications. (2014, December 9). Retrieved January 26, 2026, from [Link]

  • IC 50 values of AML and ALL cell lines treated with talazoparib,... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de. (n.d.). Retrieved January 26, 2026, from [Link]

  • IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. (n.d.). Retrieved January 26, 2026, from [Link]

  • Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - NIH. (2023, February 27). Retrieved January 26, 2026, from [Link]

  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Setting a Trap for PARP1 and PARP2 - BPS Bioscience. (n.d.). Retrieved January 26, 2026, from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025, September 25). Retrieved January 26, 2026, from [Link]

  • Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - MDPI. (2020, March 30). Retrieved January 26, 2026, from [Link]

  • The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. (n.d.). Retrieved January 26, 2026, from [Link]

  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies - Who we serve. (2023, October 27). Retrieved January 26, 2026, from [Link]

  • Niraparib - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • The Mechanism of Action of Olaparib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2013, July 30). Retrieved January 26, 2026, from [Link]

  • PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation - Frontiers. (2024, May 14). Retrieved January 26, 2026, from [Link]

  • PARP Assay Services | Reaction Biology. (n.d.). Retrieved January 26, 2026, from [Link]

  • Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma - AACR Journals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Clinical Applications of Niraparib (Zejula): Mechanism of Action, Indications, and Safety Management - Oreate AI Blog. (2026, January 7). Retrieved January 26, 2026, from [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Retrieved January 26, 2026, from [Link]

  • Novel Mechanisms of PARP inhibitor resistance in BRCA1-deficient Breast Cancers PRIN - DTIC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-4-yl)nicotinamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(Piperidin-4-yl)nicotinamide dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.